Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHJUHOZXLJSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369750 | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306935-79-5 | |
| Record name | N-[4-(Trifluoromethoxy)phenyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-[4-(trifluoromethoxy)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is a fluorinated organic compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a trifluoromethoxy-substituted aniline core linked to an ethyl acetate moiety, imparts a unique combination of physicochemical properties. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable functional group in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
The precise tuning of a molecule's physical and chemical properties is paramount in the development of new chemical entities. This compound possesses a distinct set of characteristics that are advantageous for its application in synthetic and medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO₃ | [1] |
| Molecular Weight | 263.21 g/mol | [1] |
| CAS Number | 306935-79-5 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. Sparingly soluble in water. | Inferred from structural components |
Molecular Structure and Visualization
The molecular structure of this compound is fundamental to its reactivity and interaction with biological targets. The trifluoromethoxy group at the para-position of the aniline ring significantly influences the electron density of the aromatic system and the basicity of the secondary amine.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of 4-(trifluoromethoxy)aniline with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a standard nucleophilic substitution where the nitrogen atom of the aniline acts as the nucleophile.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq), a suitable base such as potassium carbonate (1.5-2.0 eq), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The solvent is then removed under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove any remaining inorganic impurities and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like potassium carbonate is used to deprotonate the aniline's amino group, increasing its nucleophilicity without causing significant side reactions.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: Heating the reaction increases the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or degradation of the product.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is centered around the secondary amine, the ester functionality, and the aromatic ring.
-
N-Acylation/Sulfonylation: The secondary amine can be readily acylated or sulfonylated to introduce a variety of functional groups, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Aromatic Substitution: The electron-donating nature of the anilino group can activate the aromatic ring towards electrophilic substitution, although the trifluoromethoxy group is deactivating.
The trifluoromethoxy group is a key feature that makes this compound attractive for drug discovery. It can improve a drug candidate's metabolic stability by blocking potential sites of oxidation.[2] Furthermore, its high lipophilicity can enhance membrane permeability and oral bioavailability. These properties are highly desirable in the development of new therapeutics.[2]
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules being investigated for a range of therapeutic targets. The anilinoacetate scaffold is a common feature in various biologically active compounds.[3]
Spectroscopic Characterization
¹H NMR:
-
Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).
-
Methylene group (N-CH₂): A singlet or a doublet (if coupled to the N-H proton) around 3.8-4.2 ppm.
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Aromatic protons: A set of doublets in the aromatic region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR:
-
Ethyl group: Peaks around 14 ppm (CH₃) and 61 ppm (CH₂).
-
Methylene group (N-CH₂): A peak around 45-50 ppm.
-
Aromatic carbons: Four distinct signals in the aromatic region (approximately 115-150 ppm). The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
Carbonyl carbon: A peak around 170 ppm.
-
Trifluoromethoxy carbon: A quartet around 120 ppm with a large C-F coupling constant.
FTIR:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C-H stretches: Peaks in the range of 2850-3000 cm⁻¹.
-
C=O stretch (ester): A strong, sharp peak around 1730-1750 cm⁻¹.
-
C-F stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.
-
C-O stretches (ester and ether): Peaks in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretches: Peaks in the 1500-1600 cm⁻¹ region.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of its precursors, 4-(trifluoromethoxy)aniline and ethyl haloacetates, appropriate safety precautions should be taken.
-
4-(Trifluoromethoxy)aniline: This precursor is known to be toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[4]
-
Ethyl Bromoacetate: This reagent is a lachrymator and is corrosive.
It is therefore recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of a trifluoromethoxy-substituted aniline and an ethyl acetate moiety provides a versatile platform for chemical modification. While detailed experimental data on its physical properties and biological activity are still emerging, the established importance of the trifluoromethoxy group in medicinal chemistry suggests that this compound will continue to be of significant interest to researchers in the field. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for scientists working with this and related compounds.
References
An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, a key intermediate in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed synthesis protocol, analytical characterization, and its strategic application in the synthesis of bioactive molecules.
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
This compound (CAS No. 306935-79-5) is an aromatic amine derivative of significant interest in the design of novel therapeutics.[1] Its molecular structure incorporates an ethyl acetate group attached to an aniline core, which is further substituted with a trifluoromethoxy (-OCF₃) group. This latter functional group is of paramount importance in modern drug design. The trifluoromethoxy group is a bioisostere of other functionalities and is known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
The strategic incorporation of the -OCF₃ group can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its half-life in the body. This enhancement of metabolic stability is a crucial consideration in the development of effective and long-lasting therapeutic agents.
Physicochemical Properties and Molecular Formula
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃NO₃ | [1] |
| Molecular Weight | 263.21 g/mol | [1] |
| IUPAC Name | ethyl 2-{[4-(trifluoromethoxy)phenyl]amino}acetate | [2] |
| CAS Number | 306935-79-5 | [1] |
Synthesis of this compound: An Experimental Protocol
The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction (N-alkylation) between 4-(trifluoromethoxy)aniline and an ethyl haloacetate, typically ethyl bromoacetate. The reaction is generally carried out in the presence of a weak base to neutralize the hydrohalic acid byproduct.
Causality Behind Experimental Choices
The selection of reagents and conditions for this synthesis is guided by established principles of organic chemistry. 4-(trifluoromethoxy)aniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the ethyl bromoacetate. The trifluoromethoxy group, being electron-withdrawing, slightly deactivates the aniline nitrogen, making a suitable base and appropriate heating necessary to drive the reaction to completion. Potassium carbonate is a commonly used base as it is inexpensive, effective at scavenging the HBr produced, and easily removed during workup. Acetone is a suitable solvent as it is polar aprotic, dissolving the reactants and facilitating the reaction without interfering.
Step-by-Step Methodology
A detailed experimental protocol, adapted from similar established procedures, is provided below.
dot
Caption: Synthetic workflow for this compound.
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
dot
Caption: Analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the nitrogen, and signals in the aromatic region corresponding to the protons on the substituted aniline ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching vibration (around 3300-3400 cm⁻¹)
-
C=O stretching of the ester (around 1730-1750 cm⁻¹)
-
C-O stretching of the ester (around 1150-1250 cm⁻¹)
-
C-F stretching of the trifluoromethoxy group (strong absorptions in the 1100-1300 cm⁻¹ region)
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 263.21.
Applications in Drug Development: A Versatile Building Block
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly in the fields of oncology and infectious diseases.
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The anilino-quinazoline and anilino-quinoline scaffolds are well-established pharmacophores for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. This compound can serve as a crucial building block for the synthesis of such inhibitors. The trifluoromethoxy group in these molecules often contributes to enhanced potency and improved pharmacokinetic properties. The general synthetic strategy involves the reaction of the aniline nitrogen of this compound with a suitably substituted quinazoline or quinoline core.
dot
Caption: General scheme for the synthesis of EGFR inhibitors.
Development of Novel Antimicrobial Agents
The anilino moiety is also present in various compounds with demonstrated antimicrobial activity. This compound can be utilized as a starting material for the synthesis of novel antimicrobial agents. The trifluoromethoxy group can enhance the lipophilicity of the final compounds, potentially improving their ability to penetrate bacterial cell membranes.
Conclusion
This compound is a compound of significant utility in the field of drug discovery and development. Its synthesis is straightforward, and its structure, particularly the presence of the trifluoromethoxy group, imparts desirable properties to the molecules derived from it. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry.
References
Spectroscopic and Structural Elucidation of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS No: 306935-79-5), a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from analogous compounds and predictive methodologies to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the structural and electronic characteristics of this versatile compound. The trifluoromethoxy group imparts unique properties such as enhanced lipophilicity and metabolic stability, making its derivatives highly valuable in medicinal chemistry.[1]
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₁H₁₂F₃NO₃ and a molecular weight of 263.21 g/mol .[2] The structure comprises a central aniline core substituted at the para position with a trifluoromethoxy group and at the nitrogen atom with an ethyl acetate moiety. The interplay between the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, along with the ester functionality, dictates the molecule's chemical reactivity and spectroscopic behavior.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl acetate group. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | 6.8 - 7.0 | Doublet | ~8-9 | 2H |
| H-3, H-5 (Aromatic) | 6.6 - 6.8 | Doublet | ~8-9 | 2H |
| N-H | 4.5 - 5.5 | Broad Singlet | - | 1H |
| -CH₂- (ester methylene) | 4.2 - 4.3 | Quartet | ~7 | 2H |
| -CH₂- (acetate methylene) | 3.8 - 4.0 | Singlet | - | 2H |
| -CH₃ (ester methyl) | 1.2 - 1.3 | Triplet | ~7 | 3H |
Interpretation:
-
Aromatic Protons: The aromatic region is expected to exhibit an AA'BB' system due to the para-substitution. The protons ortho to the amino group (H-3, H-5) are predicted to be more shielded and appear at a slightly lower chemical shift compared to the protons ortho to the trifluoromethoxy group (H-2, H-6). This is based on the typical shielding effect of the amino group. The expected chemical shifts for the aromatic protons of the related 4-(trifluoromethoxy)aniline are in a similar range.[3]
-
N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
Ethyl Acetate Protons: The ethyl group will show a characteristic quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons. The methylene protons of the acetate group attached to the nitrogen are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 170 - 172 |
| C-4 (Aromatic, C-OCF₃) | 140 - 145 (quartet, JC-F ≈ 2-4 Hz) |
| C-1 (Aromatic, C-N) | 145 - 150 |
| C-2, C-6 (Aromatic) | 120 - 125 |
| C-3, C-5 (Aromatic) | 115 - 120 |
| -OCF₃ | 120 - 125 (quartet, JC-F ≈ 250-260 Hz) |
| -O-CH₂- (Ester Methylene) | 60 - 62 |
| -N-CH₂- (Acetate Methylene) | 45 - 50 |
| -CH₃ (Ester Methyl) | 14 - 15 |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the typical downfield region for carbonyls.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative trifluoromethoxy group (C-4) and the nitrogen (C-1) will be the most deshielded among the aromatic carbons.
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large C-F coupling constant.
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl acetate group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| C-O-C Stretch (Ether & Ester) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
Interpretation:
-
N-H Stretch: A medium intensity peak is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C=O Stretch: A strong absorption band between 1730 and 1750 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O-C and C-F Stretches: The spectrum will be dominated by strong bands in the fingerprint region corresponding to the C-O-C stretches of the ether and ester groups, and the C-F stretches of the trifluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 263.
-
Major Fragments:
-
m/z = 190: Loss of the ethyl acetate side chain radical (•CH₂COOC₂H₅).
-
m/z = 177: Loss of the ethyl group from the ester (•C₂H₅) followed by the loss of CO. This corresponds to the 4-(trifluoromethoxy)aniline radical cation.
-
m/z = 88: Fragment corresponding to the ethyl acetate radical cation.
-
m/z = 73: Loss of a methyl group from the ethyl acetate fragment.
-
m/z = 43: Acetyl cation (CH₃CO⁺).
-
Figure 2: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Synthesis
A plausible synthetic route to this compound involves the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate or sodium bicarbonate, in a polar aprotic solvent like acetone or acetonitrile.[4]
Figure 3: Proposed synthesis of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, we have presented a comprehensive interpretation of its NMR, IR, and MS data. This information is crucial for the unambiguous identification and quality control of this important chemical intermediate and will be a valuable resource for scientists engaged in the synthesis and application of trifluoromethoxylated compounds.
References
Solubility of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate in common organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in modern synthetic and medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a robust predictive framework based on fundamental physicochemical principles and theoretical models, primarily the Hansen Solubility Parameter (HSP) system. Furthermore, it outlines the definitive experimental protocol—the saturation shake-flask method—for the precise determination of its equilibrium solubility, empowering researchers to validate these predictions and generate reliable data for their specific applications.
Physicochemical Characterization of the Solute
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. The structure of this compound incorporates several key functional groups that govern its intermolecular interactions: a secondary amine capable of hydrogen bonding, an aromatic ring, an ester group, and a highly lipophilic trifluoromethoxy moiety.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₂F₃NO₃ | [1][2] |
| Molecular Weight | 263.21 g/mol | [1][2] |
| Physical Form | Solid (Predicted) | Structural Analysis |
| Melting Point (Tₘ) | ~70-90 °C (Estimated) | Based on similar anilinoacetates and the increased molecular weight and polarity over its liquid precursor, 4-(trifluoromethoxy)aniline.[3][4][5] |
| pKa (Basic) | ~2.5-3.5 (Estimated) | The pKa of the secondary amine is significantly reduced due to the strong electron-withdrawing effect of the trifluoromethoxy group on the phenyl ring. The pKa of the parent 4-(trifluoromethoxy)aniline is predicted to be ~3.75.[2][6][7] |
| logP (Octanol-Water) | ~2.8-3.5 (Estimated) | The trifluoromethoxy group and the ethyl ester contribute significantly to the molecule's lipophilicity.[1][8][9] |
Note: Estimated values are derived from structural analysis and data on analogous compounds and should be confirmed by experimental measurement.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions like "polar" or "non-polar," the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. It deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[10]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, whether solute or solvent, can be assigned a point in this three-dimensional "Hansen space." The distance (Ra) between the solute and a solvent in this space is a strong indicator of affinity. A smaller distance implies greater affinity and, therefore, higher potential solubility.[10]
The Hansen distance (Ra) is calculated as: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
Estimated Hansen Solubility Parameters for the Solute
Based on its functional groups, the HSPs for this compound are estimated below. These estimations provide a basis for a systematic solvent screening strategy. Methods for estimating HSPs often involve group contribution approaches or computational modeling.[11][12][13]
Table 3.1: Estimated Hansen Solubility Parameters
| Parameter | Estimated Value (MPa⁰·⁵) | Rationale |
| δD (Dispersion) | 18.5 - 19.5 | Contribution from the aromatic ring and other atoms. |
| δP (Polar) | 6.0 - 8.0 | Significant contributions from the ester and trifluoromethoxy groups. |
| δH (Hydrogen Bonding) | 5.0 - 7.0 | The secondary amine acts as a hydrogen bond donor, and the ester and ether oxygens act as acceptors. |
Predicted Solubility Profile in Common Organic Solvents
Using the estimated HSPs for our solute (center point: δD=19.0, δP=7.0, δH=6.0) and established HSPs for common solvents, we can predict its relative solubility.[14][15][16] Solvents with a smaller Hansen distance (Ra) are more likely to be effective.
Table 4.1: Predicted Solubility Based on Hansen Distance (Ra)
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Calculated) | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.0 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 8.0 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 7.0 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.2 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.5 | Medium |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.8 | Medium |
| Methanol | 14.7 | 12.3 | 22.4 | 18.0 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.3 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 8.2 | Medium-Low |
| Heptane | 15.3 | 0.0 | 0.0 | 11.4 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 38.0 | Insoluble |
Interpretation: Solvents like THF, Acetone, Ethyl Acetate, and Dichloromethane show the smallest Hansen distances, indicating they are excellent candidates for achieving high solubility. Polar aprotic solvents with higher polarity (like DMF) are also promising. Protic solvents like methanol and ethanol are predicted to be less effective due to their very high hydrogen bonding component, which is mismatched with the solute. Non-polar hydrocarbon solvents are predicted to be poor solvents.
Standard Protocol for Experimental Solubility Determination
While theoretical predictions are invaluable for screening, they must be validated by empirical measurement. The Saturation Shake-Flask Method is the universally recognized gold-standard for determining equilibrium thermodynamic solubility.[17][18][19][20] This protocol is consistent with guidelines from the United States Pharmacopeia (USP).[17][18][19]
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely known volume of a selected organic solvent. "Excess" ensures that a solid phase remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid. This is critically important and is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert, non-adsorptive filter (e.g., PTFE).
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.
-
Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask Solubility Method.
Key Factors Influencing Solubility
Several experimental variables can significantly impact the measured solubility of this compound.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic. It is crucial to perform and report solubility measurements at a specified and controlled temperature.
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is imperative to characterize the solid form used in the experiment (e.g., via XRD or DSC) as per ICH Q6A guidelines.[21][22][23][24]
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using well-characterized, high-purity materials is essential for obtaining accurate data.
Conclusion
This guide establishes a comprehensive, science-driven approach to understanding the solubility of this compound. Through the application of Hansen Solubility Parameters, a predictive framework has been developed, identifying THF, acetone, ethyl acetate, and dichloromethane as solvents with a high likelihood of success. This theoretical screening provides a critical starting point for experimental work, saving time and resources. The detailed shake-flask protocol provided herein represents the definitive method for obtaining accurate, reliable equilibrium solubility data, which is indispensable for process development, formulation science, and regulatory compliance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 8. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. uspnf.com [uspnf.com]
- 19. biorelevant.com [biorelevant.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. particle.dk [particle.dk]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to the Safe Handling and Application of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Strategic Importance
Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS No. 306935-79-5) is a specialized chemical intermediate of significant interest in the field of pharmaceutical research and development.[1][2] Its molecular architecture is notable for the inclusion of a 4-(trifluoromethoxy)aniline moiety. This functional group is a powerful tool in modern drug design, as the trifluoromethoxy group imparts unique electronic and lipophilic properties.[3] These characteristics can substantially enhance a drug candidate's metabolic stability, potency, and ability to be absorbed by the body.[3]
As a building block, this compound serves as a precursor for more complex molecules, particularly in the synthesis of novel therapeutics.[2][3] Its handling, therefore, is not a routine task but a critical step that demands a comprehensive understanding of its properties and potential hazards to ensure both personnel safety and experimental integrity. This guide provides an in-depth framework for the safe handling, use, and disposal of this valuable research compound, grounded in established safety protocols and field-proven insights.
Section 2: Comprehensive Hazard Identification and Classification
A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows.
| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |
| Skin Irritation | 2 | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. Prolonged or repeated exposure should be avoided. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Splashes or vapor exposure can cause significant discomfort, pain, and potential damage to eye tissue. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. As an aniline derivative, it can be absorbed through the skin and may have systemic effects, a characteristic that necessitates stringent protective measures.[5]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors and mists, preventing inhalation exposure.[7] An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6][8]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and systematic.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or pinholes before each use.[7] Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contamination.[7]
-
Eye and Face Protection: Use tightly fitting chemical safety goggles. For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield must be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is required. For more extensive handling, a complete chemical-protective suit may be necessary to prevent any possibility of skin contact.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency situation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][8]
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Section 4: Standard Operating Procedure for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment (glassware, spatulas, absorbent pads) within the fume hood.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as per the sequence in Figure 1.
-
-
Chemical Handling and Dispensing:
-
Before opening, allow the container to reach room temperature to prevent moisture condensation.
-
The Safety Data Sheet (SDS) from Sigma-Aldrich advises storing this compound under an inert gas. This indicates a sensitivity to air or moisture. When opening and dispensing, consider using a gentle stream of nitrogen or argon to blanket the chemical.
-
Dispense the required amount slowly and carefully to avoid generating mists or splashing.
-
Immediately and tightly reseal the container after dispensing, again flushing with inert gas if possible.
-
-
Post-Handling and Cleanup:
-
Wipe down the exterior of all containers and any contaminated equipment with an appropriate solvent.
-
Decontaminate the work surface within the fume hood.
-
Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips, wipes) in a designated hazardous waste container.
-
Doff PPE in the correct sequence (Figure 1) to prevent contamination of skin or personal clothing.
-
Wash hands and face thoroughly with soap and water after completing the work.
-
Section 5: Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. It is imperative to seek immediate ophthalmological attention.
-
Ingestion: Do NOT induce vomiting. Have the person drink two glasses of water at most. Seek immediate medical attention.
-
General Advice: In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[7]
Spill Containment and Cleanup
Small, manageable spills should be handled by trained personnel only. Large spills require evacuation and professional emergency response.
Firefighting Measures
-
Extinguishing Media: For small fires, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6][8][9] There are no specified limitations on extinguishing agents for this compound.
-
Hazards from Combustion: The compound is combustible. In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be released. Vapors are heavier than air and may travel along the ground, posing a risk of flashback ignition.
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and inhalation of toxic fumes.[6]
Section 6: Storage and Disposal
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] As noted, storage under an inert gas is recommended to maintain chemical purity. Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Disposal: Disposal of this chemical and its containers must be done in accordance with all applicable local, state, and federal regulations. It should not be disposed of with household garbage or allowed to enter sewage systems.[9] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[8]
Section 7: Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 306935-79-5 | ChemicalBook[1], Frontier Specialty Chemicals[2] |
| Molecular Formula | C11H12F3NO3 | Inferred from structure |
| Appearance | Data not widely available. Handle as if potent. | N/A |
| Solubility | Data not widely available. Assume limited aqueous solubility. | N/A |
| Boiling/Melting Point | Data not widely available. | N/A |
Note: The absence of comprehensive, publicly available physicochemical data underscores the importance of treating this compound with the utmost caution, as its properties have not been thoroughly investigated.[10][11]
Section 8: References
-
SAFETY DATA SHEET for this compound. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET for 2-(Trifluoromethyl)aniline. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Fisher Scientific. --INVALID-LINK--
-
PubChem Compound Summary for Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. --INVALID-LINK--
-
Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Angene Chemical. --INVALID-LINK--
-
Safety data sheet for 4-(Trifluoromethyl)aniline. CPAchem. --INVALID-LINK--
-
SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Merck Millipore. --INVALID-LINK--
-
This compound Information. ChemicalBook. --INVALID-LINK--
-
SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. US Pharmacopeia. --INVALID-LINK--
-
SAFETY DATA SHEET for a related compound. Sigma-Aldrich. --INVALID-LINK--
-
Ethyl trifluoroacetate - Wikipedia. Wikimedia Foundation. --INVALID-LINK--
-
Ethyl trifluoroacetate - Safety Data Sheet. Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET for a related compound. Sigma-Aldrich. --INVALID-LINK--
-
PubChem Compound Summary for Ethyl 2-(2,4,5-trifluorophenyl)acetate. National Center for Biotechnology Information. --INVALID-LINK--
-
SAFETY DATA SHEET for Ethyl trifluoroacetate. Merck Millipore. --INVALID-LINK--
-
SAFETY DATA SHEET for a related compound. Merck Millipore. --INVALID-LINK--
-
This compound Product Page. Frontier Specialty Chemicals. --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. --INVALID-LINK--
-
SAFETY DATA SHEET for a related product. Zoetis. --INVALID-LINK--
-
SAFETY DATA SHEET for Ethyl Acetate. Covestro Solution Center. --INVALID-LINK--
-
Ammonium chloride AGR - Safety Data Sheet. Labbox France. --INVALID-LINK--
-
SAFETY DATA SHEET for Ethyl Acetate / Reagent B. Meridian Bioscience. --INVALID-LINK--
-
2-(4-Ethylphenoxy)-5-(trifluoromethyl)aniline Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI. --INVALID-LINK--
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines... ResearchGate. --INVALID-LINK--
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. aksci.com [aksci.com]
- 5. zoetisus.com [zoetisus.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Commercial suppliers of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
An In-Depth Technical Guide to Ethyl 2-[4-(trifluoromethoxy)anilino]acetate for Advanced Research & Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple catalog of properties to provide actionable insights into its synthesis, commercial sourcing, and strategic application as a pivotal building block in modern pharmaceutical research.
Strategic Importance in Medicinal Chemistry
This compound (CAS No. 306935-79-5) is a fluorinated aromatic amine derivative of significant interest in drug discovery.[1] Its value stems from the unique physicochemical properties imparted by the 4-(trifluoromethoxy)anilino scaffold. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functional groups, offering a distinct combination of high lipophilicity, metabolic stability, and electron-withdrawing character.[2] These attributes can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to enhanced cell permeability, improved metabolic resistance, and stronger binding affinity to biological targets.[2]
This molecule is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate. The ethyl acetate moiety provides a reactive handle for a wide array of chemical transformations, including hydrolysis, amidation, and reduction, allowing for its incorporation into more complex molecular architectures.
Physicochemical Profile and Identification
Accurate identification is critical for experimental reproducibility and regulatory compliance. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 306935-79-5 | [1][3] |
| Molecular Formula | C₁₁H₁₂F₃NO₃ | [1] |
| Molecular Weight | 263.21 g/mol | [1] |
| IUPAC Name | Ethyl 2-{[4-(trifluoromethoxy)phenyl]amino}acetate | N/A |
| Synonyms | Ethyl 2-(4-(trifluoromethoxy)anilino)acetate | [1] |
Commercial Sourcing and Availability
A reliable supply of high-purity starting materials is the foundation of any successful research campaign. Several chemical suppliers specialize in providing fluorinated building blocks for research and development purposes. The following table lists known commercial suppliers of this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.
| Supplier | Notes |
| Amatek Scientific Co. Ltd. | Listed as a supplier of this compound.[1] |
| Changzhou Kechem Bio-Scientific Co., LTD. | A listed commercial source.[1] |
| Shanghai Haohong Pharmaceutical Co., Ltd. | Offers this chemical intermediate.[1] |
| Shanghai Sunway Pharmaceutical Technology Co.,Ltd. | A known supplier in the pharmaceutical intermediate space.[1] |
| Shandong Libixi Biopharmaceutical Technology Co., Ltd. | Listed as a provider of the compound.[1] |
| Frontier Specialty Chemicals | Provides the compound under catalog number E14463.[3] |
| Chemrio | Lists the product in their catalog.[4] |
Synthesis Pathway and Mechanistic Rationale
The most common and industrially scalable synthesis of this compound involves the nucleophilic substitution of a haloacetate ester by 4-(trifluoromethoxy)aniline.
Reaction Scheme:
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This displaces the bromide leaving group, forming the new carbon-nitrogen bond. A weak base is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on standard organic synthesis techniques for N-alkylation of anilines.[5][6] It is intended for experienced laboratory personnel and must be performed with appropriate safety precautions.
Objective: To synthesize this compound.
Materials:
-
4-(trifluoromethoxy)aniline (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethoxy)aniline and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension.
-
Reagent Addition: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Workflow in Drug Discovery
The primary utility of this compound is as a scaffold for building more elaborate drug candidates. The workflow below illustrates its strategic integration into a drug discovery pipeline.
Caption: Drug discovery workflow using the target intermediate.
This workflow highlights the conversion of the ethyl ester to a carboxylic acid, which is then coupled with various amines to generate a library of diverse amide compounds. This library can be screened for biological activity, and promising "hits" can be further optimized. The trifluoromethoxy group is carried through the synthesis, imparting its beneficial properties to the final compounds.[2][7]
Conclusion
This compound is a high-value, strategically important intermediate for pharmaceutical R&D. Its utility is derived from the desirable properties of the trifluoromethoxy group, which can significantly enhance the drug-like characteristics of a molecule. A clear understanding of its synthesis, commercial availability, and strategic application allows research organizations to accelerate their discovery programs and develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. This compound | Chemrio [chemrio.com:9999]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl 2-(4-chloroanilino)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
Methodological & Application
Synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate from 4-(trifluoromethoxy)aniline
Application Note & Protocol
Topic: Strategic Synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate via Nucleophilic Alkylation
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. The trifluoromethoxy (-OCF₃) group is a key pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol details the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate, a robust and scalable synthetic route. We will explore the underlying reaction mechanism, provide a detailed, validated experimental protocol, outline critical safety procedures, and discuss methods for product purification and characterization.
Reaction Principle and Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. Bromine, being a good leaving group, is displaced.
A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential for the reaction's success. It serves to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, the HBr would protonate the starting aniline, forming an ammonium salt. This protonated form is no longer nucleophilic, effectively quenching the reaction.
The overall transformation is as follows:
Application Note: A Detailed Protocol for the N-alkylation of 4-(trifluoromethoxy)aniline with Ethyl Bromoacetate
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules and functional materials. This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate to synthesize ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate. This product is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and bioavailability, making this scaffold attractive for drug design.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure reproducible and efficient synthesis.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a bromine leaving group.
A crucial aspect of this reaction is the choice of base. The initial reaction forms an ammonium salt, which is deprotonated by a base to yield the desired secondary amine and prevent further reaction.[1] A non-nucleophilic base is preferred to avoid competing reactions with the ethyl bromoacetate. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed as they are effective proton scavengers and are easily removed during the work-up.[2] The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are suitable as they can dissolve the reactants and facilitate the SN2 mechanism.[2]
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] This is because the secondary amine product is often more nucleophilic than the starting primary amine.[3] To mitigate this, the reaction is typically performed with a slight excess of the aniline or by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions.[2]
Figure 1: General mechanism for the N-alkylation of 4-(trifluoromethoxy)aniline.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 4-(Trifluoromethoxy)aniline | ≥98% | Sigma-Aldrich |
| Ethyl bromoacetate | ≥98% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Round-bottom flask | 250 mL | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel | 500 mL | - |
| Rotary evaporator | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10 mL per mmol of aniline). Stir the mixture at room temperature for 15 minutes to ensure a good suspension.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.[2] Combine the filtrate and the washings. Add water to the filtrate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2][4][5]
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.[2][5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate.[2]
Results and Characterization
The successful synthesis of ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate should yield a pale yellow oil or a low-melting solid. The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Analytical Data | Expected Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.10 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 4.28 (q, J = 7.1 Hz, 2H), 4.20 (br s, 1H), 3.95 (s, 2H), 1.31 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 171.5, 145.8, 140.2, 122.5, 120.9 (q, J = 256.5 Hz), 113.1, 61.9, 46.5, 14.2 |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₁H₁₂F₃NO₃ [M+H]⁺: 264.08; found: 264.08 |
Note: The spectral data presented here are hypothetical and should be confirmed by experimental analysis.
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling chemicals.[6][7][8]
Reagent Handling:
-
4-(Trifluoromethoxy)aniline: This compound is harmful if swallowed or in contact with skin.[6] Avoid inhalation of dust and vapors. Handle in a well-ventilated fume hood.[6]
-
Ethyl bromoacetate: This is a lachrymator and is toxic.[7] It can cause severe skin burns and eye damage.[7] Handle with extreme care in a chemical fume hood.[7][8]
-
Acetonitrile: This is a flammable liquid and is harmful if swallowed or inhaled.[9]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
This application note provides a robust and reproducible protocol for the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl bromoacetate. By carefully controlling the reaction conditions and following the detailed work-up procedure, high yields of the desired product can be achieved while minimizing the formation of byproducts. The mechanistic insights and safety guidelines provided herein are intended to support researchers in the successful and safe execution of this important synthetic transformation.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The trifluoromethoxy group is of significant interest due to its unique electronic properties and metabolic stability, making compounds bearing this moiety highly sought after in medicinal chemistry.[1][2][3] This protocol details a robust and reproducible method for the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl 2-bromoacetate. We will delve into the rationale behind the experimental design, provide a step-by-step procedure, and outline the necessary safety precautions and characterization techniques.
Introduction and Scientific Background
The synthesis of fluorinated organic molecules has become a cornerstone of modern drug discovery.[1] The trifluoromethoxy (-OCF3) group, in particular, is a lipophilic electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.[2] this compound serves as a key building block for more complex molecules, leveraging the desirable properties of the trifluoromethoxy moiety.
The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of the aniline derivative, 4-(trifluoromethoxy)aniline, acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromoacetate. The presence of a base is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and facilitating the displacement of the bromide leaving group.
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example | Notes |
| 4-(Trifluoromethoxy)aniline | C7H6F3NO | 177.12 | 461-82-5 | Sigma-Aldrich | A clear to faint yellow liquid.[4] |
| Ethyl 2-bromoacetate | C4H7BrO2 | 167.00 | 105-36-2 | Alfa Aesar | A colorless to yellow liquid with a pungent odor.[5] |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 584-08-7 | Fisher Scientific | Should be finely powdered and dried before use. |
| Acetonitrile (anhydrous) | CH3CN | 41.05 | 75-05-8 | Sigma-Aldrich | Dry solvent is critical for reaction efficiency. |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | VWR | For extraction and chromatography. |
| Hexanes | C6H14 | 86.18 | 110-54-3 | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - | - | For workup. |
| Brine (Saturated Sodium Chloride Solution) | NaCl(aq) | - | - | - | For workup. |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | VWR | For drying the organic layer. |
| Deionized Water | H2O | 18.02 | 7732-18-5 | - | For workup. |
Health and Safety Precautions
Researcher's Responsibility: It is imperative that all researchers conducting this synthesis are thoroughly familiar with the safety data sheets (SDS) for all chemicals used. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Chemical-Specific Hazards:
-
4-(Trifluoromethoxy)aniline: This compound is toxic if swallowed and can be fatal in contact with skin.[6] It causes serious eye damage and may cause damage to organs through prolonged or repeated exposure.[6] Wear impervious clothing, safety goggles, and chemical-resistant gloves.[7] In case of contact, immediately wash the affected area with plenty of water and seek medical attention.[6][8]
-
Ethyl 2-bromoacetate: This is a lachrymator and is highly irritating to the eyes, skin, mucous membranes, and respiratory tract.[9][10] It is a toxic alkylating agent and can be fatal if inhaled.[5] Handle with extreme care in a fume hood, avoiding any contact or inhalation.[9][10] In case of a spill, evacuate the area and use a non-combustible absorbent material for cleanup.[9][11]
-
Acetonitrile: This is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles are mandatory.[7]
-
Skin Protection: A lab coat and chemical-resistant gloves (nitrile or neoprene) are required.[7]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)aniline (5.0 g, 28.2 mmol).
-
Add anhydrous potassium carbonate (5.85 g, 42.3 mmol) to the flask.
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure homogeneity.
-
-
Addition of Alkylating Agent:
-
Slowly add ethyl 2-bromoacetate (3.43 mL, 31.0 mmol) to the stirred suspension dropwise over a period of 10 minutes using a dropping funnel. Rationale: The dropwise addition helps to control any potential exotherm and minimizes the formation of side products.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting aniline spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the inorganic salts by vacuum filtration, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Rationale: The bicarbonate wash removes any unreacted acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.
-
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons, the -NH proton, the methylene protons adjacent to the nitrogen and the ester, and the ethyl group protons of the ester. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (263.21 g/mol ).[12] |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-O stretches. |
| Yield | A typical yield for this reaction is in the range of 75-85%. |
Reaction Mechanism
The synthesis proceeds via a classical SN2 reaction mechanism.
References
- 1. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. 4-(Trifluoromethoxy)aniline - Safety Data Sheet [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. This compound | 306935-79-5 [chemicalbook.com]
Application Note: High-Purity Isolation of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying this moderately polar compound, including potential for band tailing and separation from structurally similar impurities, are addressed through a systematic approach. The methodology begins with rapid method development using Thin-Layer Chromatography (TLC) to identify an optimal solvent system. This is followed by a detailed protocol for preparative purification using silica gel flash column chromatography. The rationale behind each step, from the selection of the stationary phase to the composition of the mobile phase, is explained to ensure reproducibility and high-purity outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and efficient purification strategy for anilinoacetate derivatives.
Introduction & Mechanistic Rationale
This compound (MW: 263.21 g/mol , Formula: C₁₁H₁₂F₃NO₃) is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The efficacy and safety of any final drug product are critically dependent on the purity of its intermediates. Column chromatography is a cornerstone technique for purification in organic synthesis, operating on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[2]
Compound-Specific Considerations: The molecular structure of the target compound—featuring an aromatic ring, a secondary amine (anilino), an ethyl ester, and a trifluoromethoxy group—defines it as a molecule of intermediate polarity.
-
Stationary Phase Interaction: Standard silica gel is the stationary phase of choice. Being slightly acidic due to the presence of silanol (Si-OH) groups, it effectively separates compounds based on polarity.[3]
-
Mobile Phase Selection: A binary solvent system, typically a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is ideal for eluting compounds of intermediate polarity.[3][4]
-
Addressing Potential Tailing: The secondary amine in the anilino moiety is weakly basic. This functional group can interact strongly with the acidic silanol groups on the silica surface, leading to undesirable peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA competitively binds to the active acidic sites on the silica, ensuring a more symmetrical peak shape for the target amine compound.[5]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, inexpensive, and highly effective analytical tool for optimizing chromatographic conditions.[6][7][8] The primary goal is to identify a solvent mixture that moves the target compound to a Retention Factor (Rƒ) of approximately 0.25-0.35, which generally provides the best separation in column chromatography.[9]
Protocol: TLC Solvent System Screening
-
Preparation: Prepare several developing chambers with different ratios of an ethyl acetate (EtOAc)/hexanes solvent system (e.g., 10%, 20%, 30% EtOAc in hexanes). Add a small amount (e.g., 0.5%) of triethylamine (TEA) to each solvent mixture.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm). The target compound, containing an aromatic ring, should be UV-active.
-
Rƒ Calculation: Calculate the Rƒ value for the target spot in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio until the Rƒ of the target compound is in the optimal 0.25-0.35 range, with good separation from major impurities.
Example TLC Development Data
| Trial | Mobile Phase Composition (Hexanes:EtOAc + 0.5% TEA) | Target Rƒ | Observations |
| 1 | 90:10 | 0.15 | Compound is retained too strongly. Polarity is too low. |
| 2 | 80:20 | 0.30 | Optimal. Good separation from a higher Rƒ impurity (Rƒ=0.5) and a baseline impurity (Rƒ=0). |
| 3 | 70:30 | 0.48 | Compound elutes too quickly. Polarity is too high. |
Based on this screening, an 80:20 Hexanes:EtOAc mixture is the ideal starting point for the column.
Optimized Flash Column Chromatography Protocol
This protocol employs flash chromatography, which uses positive pressure to accelerate solvent flow, leading to faster and more efficient separations compared to traditional gravity chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Flash grade, e.g., 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Pressurized air or nitrogen source
-
Fraction collection tubes
-
TLC plates and developing chamber
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Choose a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock and use gentle air pressure to push the solvent through, continuously tapping the column to ensure even packing. Add more eluent as needed, never allowing the silica bed to run dry.
-
Finish by adding a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This technique generally yields superior separation compared to liquid loading.
-
-
Column Loading and Elution:
-
Drain the solvent in the packed column down to the level of the sand.
-
Carefully add the dry-loaded sample onto the sand layer.
-
Gently add a small amount of the initial, low-polarity eluent. Use pressure to push it through, loading the compound in a tight band at the top of the column.
-
Carefully fill the column with the eluent.
-
Begin the elution process. A gradient elution is often most effective. Start with a mobile phase slightly less polar than the one identified by TLC (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA) and gradually increase the polarity to the optimal TLC condition (e.g., 80:20 Hexanes:EtOAc + 0.5% TEA) and slightly beyond to ensure all products elute.[10]
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Monitoring and Pooling:
-
Analyze the collected fractions by TLC to identify which contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.
-
Combine all fractions that contain only the pure target compound.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Summary of Optimized Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, slightly acidic support for separating moderately polar compounds.[3] |
| Mobile Phase | Gradient: Hexanes / Ethyl Acetate | Common system for compounds of "normal" polarity.[4][11] |
| Mobile Phase Modifier | 0.5% (v/v) Triethylamine (TEA) | Neutralizes acidic silica sites to prevent tailing of the basic anilino group.[5] |
| Elution Profile | Gradient from 10% to 30% EtOAc | Ensures tight bands and efficient separation of early and late-eluting compounds. |
| Sample Loading | Dry Loading on Silica Gel | Promotes a narrow starting band, leading to higher resolution. |
| Monitoring | TLC with UV (254 nm) visualization | Rapidly identifies fractions containing the UV-active aromatic product. |
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. labcluster.com [labcluster.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Notes & Protocols: Synthesis of 7-(trifluoromethoxy)-Substituted Quinolines via Conrad-Limpach Cyclization
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents with activities spanning from antimalarial to anticancer and antibacterial.[1][2][3][4] The strategic introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed tactic in modern drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-hydroxyquinoline derivatives using Ethyl 2-[4-(trifluoromethoxy)anilino]acetate as a key starting material. The core transformation relies on the robust and historically significant Conrad-Limpach reaction , a thermal cyclization method ideal for constructing the 4-quinolone core.[5][6] We will explore the underlying mechanism, provide step-by-step protocols for key transformations, and illustrate the pathway to versatile intermediates crucial for drug discovery programs.
The Core Synthesis: Understanding the Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[6][7][8] In our case, the precursor, this compound, is an enamine derived from 4-(trifluoromethoxy)aniline and an acetate equivalent, perfectly poised for intramolecular cyclization.
Causality of the Mechanism
The reaction proceeds in two conceptual stages: the formation of the anilinoacrylate (enamine) and its subsequent thermal cyclization.
-
Enamine Formation (Pre-loaded in our starting material): The reaction between an aniline and a β-ketoester at moderate temperatures favors nucleophilic attack at the keto group, leading to an enamine. This is the kinetic product. Our starting material, this compound, is already this key intermediate.
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (~250 °C).[6] The high temperature facilitates a 6-π electrocyclic ring closure, where the enamine double bond and the aromatic ring act as the components of the pericyclic reaction. The aromaticity of the benzene ring is temporarily disrupted to form a bicyclic intermediate.
-
Rearomatization and Tautomerization: The intermediate rapidly eliminates ethanol to restore the aromaticity of the benzene ring, yielding the quinolone structure. The final product, a 4-hydroxyquinoline, exists predominantly in its more stable 4-quinolone keto form.[6]
The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is critical. It ensures a uniform high temperature, prevents charring of the reactants, and significantly improves reaction yields compared to solvent-free heating.[6][9]
References
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-(Trifluoromethoxy)anilino Moiety in Kinase Inhibition
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as gefitinib and erlotinib.[2][3] These molecules typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
The subject of this guide, Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, is a valuable synthetic intermediate for the construction of such inhibitors. The key feature of this molecule is the 4-(trifluoromethoxy)anilino group. The trifluoromethoxy (-OCF3) substituent is of particular interest in drug design due to its unique electronic properties and metabolic stability. It is a highly lipophilic group, which can enhance membrane permeability and oral bioavailability of a drug candidate. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the pKa of the aniline nitrogen, influencing its binding affinity to the target kinase.
This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on the generation of potent 4-anilinoquinazoline-based EGFR and VEGFR-2 inhibitors. Detailed protocols, mechanistic insights, and biological context are provided to guide researchers in the effective utilization of this versatile building block.
Key Target Kinases and Signaling Pathways
Inhibitors derived from this compound are often designed to target key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Overexpression or activating mutations of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell growth.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF.[4][5] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby impeding their growth and spread. Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to combat cancer through complementary mechanisms of action.[6][7]
Downstream Signaling Cascades: PI3K/Akt and MAPK Pathways
Upon activation, both EGFR and VEGFR-2 trigger a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways are central to cell fate decisions, and their aberrant activation in cancer promotes cell proliferation and survival.[1]
Diagram of EGFR and VEGFR-2 Signaling Pathways
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition.
Synthetic Protocols
The primary application of this compound in kinase inhibitor synthesis involves a two-step process:
-
Hydrolysis of the Ethyl Acetate: The ester functionality is hydrolyzed to yield the corresponding primary amine, 4-(trifluoromethoxy)aniline. This unmasks the nucleophilic amine required for the subsequent reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-(trifluoromethoxy)aniline is reacted with a suitable 4-chloroquinazoline derivative to form the final 4-anilinoquinazoline kinase inhibitor.
Protocol 1: Hydrolysis of this compound
This protocol describes the basic hydrolysis of the starting material to generate the key aniline intermediate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and neutralize the mixture with hydrochloric acid until a neutral pH is reached.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-(trifluoromethoxy)aniline. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 4-(4-(Trifluoromethoxy)anilino)quinazoline Derivative
This protocol details the nucleophilic aromatic substitution reaction to form the final kinase inhibitor. A common and readily available electrophile, 4-chloro-6,7-dimethoxyquinazoline, is used as an example.
Materials:
-
4-(Trifluoromethoxy)aniline (from Protocol 1)
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol (or other suitable solvent like n-butanol or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol in a round-bottom flask, add 4-(trifluoromethoxy)aniline (1.0-1.2 eq).[8]
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-12 hours), monitoring the reaction by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate has formed, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor synthesis.
Data Presentation: Biological Activity of Related Kinase Inhibitors
The 4-(trifluoromethoxy)anilino moiety has been incorporated into numerous potent kinase inhibitors. The following table summarizes the in vitro inhibitory activities (IC50 values) of some representative 4-anilinoquinazoline derivatives against EGFR and VEGFR-2.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | EGFR | 15 | [7] |
| Compound B | VEGFR-2 | 56 | [7] |
| Gefitinib | EGFR | 2-37 | [6][9] |
| Vandetanib | VEGFR-2 | 40 | [6] |
Note: The IC50 values are indicative and can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors, particularly those based on the 4-anilinoquinazoline scaffold. The trifluoromethoxy group imparts desirable physicochemical properties that can lead to improved pharmacokinetic profiles and enhanced biological activity. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. As the quest for more selective and potent kinase inhibitors continues, the strategic incorporation of moieties such as 4-(trifluoromethoxy)aniline will undoubtedly play a crucial role in the development of next-generation targeted cancer therapies.
References
- 1. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate via Nucleophilic Substitution
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the N-alkylation of 4-(trifluoromethoxy)aniline with ethyl chloroacetate. We present a detailed examination of the reaction mechanism, a robust and optimized experimental protocol, and essential data for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reaction, offering insights into the causality of procedural steps and strategies for optimization and troubleshooting.
Introduction and Significance
N-alkylated anilines are fundamental structural motifs in a vast array of biologically active compounds. The target molecule, Ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate, combines two key pharmacophores: the 4-(trifluoromethoxy)aniline moiety and an ethyl acetate group linked via a secondary amine. The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic profile of drug candidates. This synthesis provides a direct route to an important building block for creating more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other therapeutics. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Overview
Overall Transformation:
Reagents:
-
Nucleophile: 4-(trifluoromethoxy)aniline
-
Electrophile: Ethyl chloroacetate
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (CH₃CN)
Mechanistic Insights
The N-alkylation of 4-(trifluoromethoxy)aniline with ethyl chloroacetate is a classic example of an SN2 reaction. The mechanism can be dissected into two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline acts as the nucleophile. It attacks the electrophilic α-carbon of ethyl chloroacetate (the carbon atom bonded to the chlorine). This attack occurs from the backside relative to the leaving group (chloride), leading to a trigonal bipyramidal transition state. The electron-withdrawing nature of the trifluoromethoxy group slightly decreases the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline, which may necessitate slightly more forcing conditions (e.g., heating) to achieve a reasonable reaction rate.
-
Deprotonation and Product Formation: The initial attack forms a positively charged ammonium salt intermediate. A mild base, such as potassium carbonate, is crucial for deprotonating this intermediate.[1][2] This step is irreversible and drives the reaction to completion, regenerating a neutral nitrogen atom and forming the final product, Ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate. The use of a solid, non-nucleophilic base like K₂CO₃ is advantageous as it simplifies the workup procedure.[3][4]
Diagram of the Reaction Mechanism
Caption: SN2 Mechanism of N-Alkylation.
Experimental Protocol
This protocol describes a general and reliable procedure for the synthesis on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | 10.0 | 1.77 g | Liquid, d=1.38 g/mL |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 11.0 | 1.35 g (1.18 mL) | Liquid, d=1.15 g/mL |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Solid, Anhydrous |
| Acetonitrile | CH₃CN | 41.05 | - | 50 mL | Solvent, Anhydrous |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Flush the flask with nitrogen or argon gas.
-
-
Addition of Electrophile:
-
While stirring the suspension at room temperature, add ethyl chloroacetate (1.18 mL, 11.0 mmol) dropwise via syringe. A slight excess of the alkylating agent is used to ensure complete consumption of the aniline.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under a nitrogen atmosphere.
-
Rationale: Heating provides the necessary activation energy to overcome the slightly reduced nucleophilicity of the aniline and ensures a reasonable reaction rate. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the cations without strongly solvating the nucleophile.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting aniline and the reaction mixture. The reaction is complete when the aniline spot has disappeared (typically 4-8 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic salts, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product as a pale yellow oil or low-melting solid.[5][6]
-
Characterization and Data
The identity and purity of the synthesized Ethyl 2-(4-(trifluoromethoxy)phenylamino)acetate should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.05 (d, 2H, Ar-H), ~6.65 (d, 2H, Ar-H), ~4.25 (q, 2H, -OCH₂CH₃), ~4.00 (s, 2H, N-CH₂-), ~4.00-4.20 (br s, 1H, -NH-), ~1.30 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171.0 (C=O), ~145.0 (Ar-C), ~141.0 (Ar-C), ~122.0 (Ar-CH), ~121.0 (q, JCF ≈ 256 Hz, -OCF₃), ~115.0 (Ar-CH), ~61.5 (-OCH₂CH₃), ~46.0 (N-CH₂-), ~14.0 (-OCH₂CH₃). |
| Mass Spec (ESI+) | m/z = 280.08 [M+H]⁺, 302.06 [M+Na]⁺. |
| Appearance | Pale yellow oil or solid. |
Troubleshooting and Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient heating, wet solvent/reagents, or inefficient base.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Increase reaction time or temperature slightly. Consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI), which can undergo a Finkelstein reaction with ethyl chloroacetate to form the more reactive ethyl iodoacetate in situ.[3]
-
-
Formation of Dialkylated Product:
-
Cause: The mono-alkylated product can act as a nucleophile and react again. This is more common with highly reactive alkylating agents or very strong bases.
-
Solution: Avoid using a large excess of ethyl chloroacetate. Using a mild, heterogeneous base like K₂CO₃ helps suppress this side reaction.[4][7] If dialkylation is a persistent issue, slowly adding the alkylating agent to the heated reaction mixture can maintain its low concentration and favor mono-alkylation.
-
-
Purification Difficulties:
-
Cause: Similar polarity between the product and unreacted starting material or byproducts.
-
Solution: A thorough aqueous workup is essential. For chromatography, using a shallow solvent gradient can improve separation.
-
Safety Precautions
-
4-(trifluoromethoxy)aniline: Toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl chloroacetate: Lachrymator and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Acetonitrile: Flammable and toxic. Avoid ignition sources.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of this compound. The methodology encompasses sample preparation from a biological matrix, optimized chromatographic separation, and precise mass spectrometric detection. The principles outlined are grounded in established analytical chemistry practices and are adaptable for validation according to international guidelines.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethoxy group, an aniline core, and an ethyl acetate moiety, necessitates a highly specific and sensitive analytical method for its detection and quantification in complex matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for bioanalytical and related studies. This document provides a comprehensive protocol for the analysis of this compound, addressing the common challenges of matrix effects and ensuring analytical robustness.
The trifluoromethoxy group can influence the molecule's ionization and fragmentation behavior in the mass spectrometer. Understanding these characteristics is key to developing a reliable MS/MS method. This guide explains the rationale behind the selection of instrumental parameters to ensure optimal performance.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS method.
| Property | Value/Prediction | Rationale & Implication for Analysis |
| Molecular Formula | C11H12F3NO3 | From CAS 306935-79-5[1] |
| Molecular Weight | 263.21 g/mol | From CAS 306935-79-5[1] |
| Predicted Polarity | Moderately polar | The presence of the ester and amine groups suggests some polarity, while the trifluoromethoxyphenyl ring is hydrophobic. This makes it suitable for reversed-phase chromatography. |
| Ionization Potential | The anilino nitrogen is a likely site for protonation. | Electrospray ionization (ESI) in positive ion mode is predicted to be an effective ionization technique.[2][3] |
Experimental Workflow
The overall analytical workflow is designed to ensure sample cleanliness, efficient separation, and sensitive detection.
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma, which can interfere with the analysis.[4][5]
Caption: Step-by-step diagram of the protein precipitation protocol.
Detailed Steps:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard at a known concentration. The 3:1 ratio of organic solvent to sample is effective for protein removal.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial.
-
For initial method development, a 1:1 dilution of the supernatant with mobile phase A (water with 0.1% formic acid) is recommended to ensure compatibility with the mobile phase and improve peak shape.[4]
Liquid Chromatography Parameters
The chromatographic conditions are optimized for the separation of the analyte from endogenous matrix components.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good retention for moderately polar compounds. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase promotes the protonation of the analyte, which is beneficial for positive mode ESI and improves peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC-MS due to its low viscosity and UV transparency. |
| Gradient | 10% B to 95% B over 5 minutes | A gradient elution is necessary to effectively elute the analyte while separating it from matrix interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion.[4] |
Mass Spectrometry Parameters
The mass spectrometer is set to monitor specific transitions for the analyte and internal standard, ensuring high selectivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The anilino nitrogen is readily protonated, making positive ESI the preferred mode.[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | To aid in desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C | To effectively remove solvent from the ESI droplets. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 264.1 [M+H]+ | To be determined empirically | To be determined empirically |
| Internal Standard (IS) | Dependent on IS | To be determined empirically | To be determined empirically |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. The fragmentation of the trifluoromethyl group may be a characteristic loss.[6]
Method Validation Considerations
For use in regulated environments, the method must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH).[7][8] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analyte and IS.[9]
-
Linearity and Range: A calibration curve should be constructed over the expected concentration range.[8]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.[9]
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.[4]
-
Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be assessed.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded starting point for the development of a robust LC-MS/MS method for the quantification of this compound. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on the predicted physicochemical properties of the molecule and established analytical principles. Method optimization and subsequent validation in accordance with regulatory guidelines are essential to ensure the generation of high-quality, reliable data for research and development applications.
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. uab.edu [uab.edu]
- 4. tecan.com [tecan.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-[4-(trifluoromethoxy)anilino]acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, specifically addressing the issue of low product yield. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and higher-yielding results.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style approach to troubleshoot specific problems that may arise during the synthesis of this compound.
Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes?
A1: Stalled reactions or low conversion rates in the synthesis of this compound, which is typically achieved through a Buchwald-Hartwig amination, can stem from several factors related to the catalyst, reagents, and reaction environment.
-
Catalyst Inactivation: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its deactivation is a primary suspect for low conversion.[1]
-
Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure all solvents and reagents are thoroughly degassed, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Inhibition by Functional Groups: Certain functional groups can act as poisons to the palladium catalyst. While the reactants in this specific synthesis are generally compatible, impurities in the starting materials could be problematic.
-
-
Poor Reagent Quality:
-
Amine Salt Formation: If you are using ethyl 2-aminoacetate hydrochloride, it must be fully neutralized by the base to generate the free amine for the reaction. Incomplete neutralization will result in a lower concentration of the active nucleophile.
-
Purity of Starting Materials: Impurities in either the 4-(trifluoromethoxy)aniline or the ethyl 2-bromoacetate can interfere with the catalytic cycle. It is advisable to use high-purity reagents.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.[2] If the reaction temperature is too low, the catalytic cycle may be sluggish.
-
Inappropriate Solvent: The choice of solvent is crucial for both solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are commonly used and effective solvents for this type of reaction.[2][3]
-
Q2: I'm observing the formation of significant side products. What are they, and how can I minimize them?
A2: The formation of side products is a common cause of low yield. In the context of this N-arylation, several side reactions can occur.
-
Hydrodehalogenation of the Aryl Halide: This side reaction results in the formation of trifluoromethoxybenzene, consuming your aryl halide starting material. It can be promoted by the presence of water or other protic impurities that can protonate the palladium-aryl intermediate.
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities. While less common in N-arylation than in other cross-coupling reactions, it can still occur, particularly at high catalyst loadings or temperatures.[4]
-
Decomposition of Starting Materials or Product: The ester functionality in ethyl 2-aminoacetate and the product can be susceptible to hydrolysis or other base-mediated degradation, especially under harsh basic conditions and high temperatures.
Strategies to Minimize Side Products:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents to minimize hydrodehalogenation.
-
Optimize Base and Temperature: A careful balance is needed. The base must be strong enough to deprotonate the amine but not so strong as to cause significant degradation.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be better alternatives to strong bases like NaOtBu if substrate decomposition is observed.[3]
-
Careful Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to product degradation.[3]
Q3: My product yield is low after purification. What are the potential issues during workup and purification?
A3: Product loss during the workup and purification stages is a frequent and often overlooked cause of low isolated yield.
-
Aqueous Workup Losses:
-
Product Solubility: The product, this compound, may have some solubility in the aqueous layer, especially if the aqueous phase becomes acidic or basic during extraction.[5] It is advisable to check the aqueous layer by TLC to ensure no significant amount of product is being discarded.[5]
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product and making separation difficult.
-
-
Purification Challenges:
-
Column Chromatography: The product may streak on silica gel if the column is not packed properly or if an inappropriate solvent system is used. This can lead to poor separation and product loss.
-
Product Instability: The product might be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina for chromatography or washing the silica gel with a triethylamine solution before use can be beneficial.
-
Improving Post-Reaction Handling:
-
Careful Extraction: Use a suitable organic solvent like ethyl acetate for extraction.[6] If an emulsion forms, adding brine or filtering the mixture through a pad of celite can help to break it.
-
Optimized Chromatography: A gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common solvent system for this type of compound is a mixture of hexanes and ethyl acetate.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most prevalent and efficient method for synthesizing this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] In this specific case, 1-bromo-4-(trifluoromethoxy)benzene is reacted with ethyl 2-aminoacetate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q: How do I choose the right catalyst and ligand for this reaction?
A: The choice of catalyst and ligand is critical for the success of the Buchwald-Hartwig amination.
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in catalytic amounts (1-5 mol%).
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[8] For the N-arylation of primary amines like ethyl 2-aminoacetate, bidentate ligands such as BINAP and DPPF, or bulky monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) are often effective.[2][8]
Q: What is the role of the base in this reaction, and which one should I use?
A: The base plays a crucial role in the Buchwald-Hartwig amination by deprotonating the amine, which allows it to coordinate to the palladium center.[2][9] The choice of base is highly dependent on the specific substrates and reaction conditions.[3]
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and can be very effective.[3] However, they can also promote side reactions or decomposition of sensitive functional groups.[3]
-
Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be better alternatives.[3]
The optimal base should be determined through experimental screening.
Q: What are the key reaction parameters to optimize for higher yield?
A: To maximize the yield of this compound, consider optimizing the following parameters:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with 1-2 mol% of the palladium precursor. | Higher loadings can sometimes lead to increased side reactions. |
| Ligand-to-Metal Ratio | Typically 1:1 to 2:1. | An excess of ligand can help stabilize the catalyst.[1] |
| Base Stoichiometry | 1.5 to 2.5 equivalents. | Ensures complete deprotonation of the amine. |
| Solvent | Toluene, Dioxane, or THF. | These solvents have been shown to be effective for Buchwald-Hartwig aminations.[2][3] |
| Temperature | 80-110 °C. | Higher temperatures generally favor the reaction, but should be optimized to avoid degradation.[2] |
| Reaction Time | Monitor by an appropriate analytical technique (TLC, GC-MS, LC-MS). | Avoid unnecessarily long reaction times to minimize side product formation. |
Experimental Protocol: General Procedure for the Synthesis of this compound via Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol) and ethyl 2-aminoacetate hydrochloride (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the predetermined reaction time (monitor for completion).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. sid.ir [sid.ir]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Common side products in the N-alkylation of 4-(trifluoromethoxy)aniline
Technical Support Center: N-Alkylation of 4-(Trifluoromethoxy)aniline
Welcome to the technical support guide for the N-alkylation of 4-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique electronic properties of the trifluoromethoxy (-OCF3) group, being strongly electron-withdrawing, can influence the reactivity of the aniline nitrogen and present specific challenges during N-alkylation.[1][2] This guide provides in-depth, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common side products in the N-alkylation of 4-(trifluoromethoxy)aniline, and why do they form?
Answer:
The most prevalent side product in the N-alkylation of 4-(trifluoromethoxy)aniline is the N,N-dialkylated aniline .[3] Less common, but possible under specific conditions, are C-alkylated products where the alkyl group attaches to the aromatic ring.
-
N,N-Dialkylation: This occurs because the initial product, the N-mono-alkylated aniline, is still nucleophilic. In the presence of a remaining alkylating agent, it can react a second time to form a tertiary amine.[4][5] The nitrogen in the mono-alkylated product can sometimes be more nucleophilic than the starting aniline, increasing the likelihood of this second reaction.[3]
-
C-Alkylation: Under more forcing conditions, such as high temperatures and in the presence of certain catalysts (e.g., Friedel-Crafts conditions), alkylation can occur on the aromatic ring, typically at the ortho position to the amino group.[3][6]
-
Reaction with Solvent/Base: In some cases, the alkylating agent or reactive intermediates can react with the solvent or base, leading to impurities.
The trifluoromethoxy group is generally stable under typical N-alkylation conditions.[7][8] However, extremely harsh acidic or basic conditions should be avoided to prevent potential decomposition.
Question 2: My reaction consistently yields a high percentage of the N,N-dialkylated side product. How can I improve selectivity for the desired mono-alkylated product?
Answer:
Controlling dialkylation is a common challenge.[3][5] The key is to manipulate the reaction kinetics to favor the first alkylation over the second. The workflow below illustrates the competing reaction pathways.
Caption: Competing pathways in N-alkylation.
Here are several strategies, ranked by typical effectiveness, to enhance mono-alkylation selectivity:
| Strategy | Causality | Recommended Action |
| Control Stoichiometry | By using an excess of the aniline starting material, the probability of the alkylating agent encountering and reacting with a primary amine is statistically higher than it encountering the less concentrated mono-alkylated product.[3] | Use a 1.5 to 3-fold molar excess of 4-(trifluoromethoxy)aniline relative to the alkylating agent. |
| Slow Addition | Maintaining a low instantaneous concentration of the alkylating agent minimizes its opportunity to react with the mono-alkylated product as it forms.[5] | Add the alkylating agent dropwise or via a syringe pump over several hours. |
| Lower Reaction Temperature | The activation energy for the second alkylation is often higher than the first. Lowering the temperature can disproportionately slow the rate of the undesired second reaction (k2) compared to the first (k1).[3] | Start the reaction at 0 °C or room temperature, only heating if the reaction is too slow. Monitor progress by TLC or LC-MS. |
| Choice of Base/Solvent | A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often sufficient to neutralize the acid byproduct without excessively promoting the nucleophilicity of the mono-alkylated amine. The solvent can influence reaction rates and solubility. | Screen bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or Acetonitrile. |
Question 3: I am considering using reductive amination to avoid dialkylation. What are the potential side products for this method?
Answer:
Reductive amination is an excellent alternative for achieving mono-alkylation.[9] It involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced.[9] However, it has its own set of potential side products.
Caption: Potential outcomes in reductive amination.
Common Issues & Troubleshooting:
-
Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium.[9] If water is not removed or the reaction doesn't go to completion, you will isolate unreacted aniline and carbonyl starting materials.
-
Solution: Use a dehydrating agent like molecular sieves or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
Reduction of the Carbonyl Starting Material: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone directly to an alcohol, competing with the desired imine reduction.[10]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are standard choices for this purpose.[10]
-
-
Formation of Tertiary Amine: While less common than in direct alkylation, if the newly formed secondary amine reacts with another molecule of the carbonyl, a new iminium ion can form and be reduced, leading to a tertiary amine.
-
Solution: This is often minimized by using a slight excess (1.1-1.2 equivalents) of the amine or by using a borohydride reagent that is sterically hindered.
-
Question 4: What about Buchwald-Hartwig amination for this transformation? What are the typical side products?
Answer:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is an excellent method for coupling 4-(trifluoromethoxy)aniline with aryl or vinyl halides/triflates.[11][12]
Potential Side Products:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halide with a hydrogen atom. This results from a competing pathway where a palladium-hydride species, formed via β-hydride elimination or reaction with a hydrogen source, reductively eliminates the arene.
-
Homocoupling of Amine or Aryl Halide: This can lead to the formation of diaryl or hydrazine-like byproducts, though this is less common with modern catalyst systems.
-
Catalyst Decomposition Products: Improper reaction setup (e.g., presence of oxygen) can lead to the formation of inactive palladium black and incomplete conversion.
To minimize these side products:
-
Use a High-Quality Catalyst/Ligand System: Modern, bulky electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) are designed to promote the desired reductive elimination step and suppress side reactions.[13]
-
Ensure Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. All reagents and solvents should be thoroughly degassed, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[14]
-
Careful Choice of Base: The choice of base (e.g., NaOtBu, K₃PO₄) is critical and depends on the specific substrates and ligand used. The base facilitates the deprotonation of the amine to form the active palladium-amido complex.[13]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Stoichiometric Control
This protocol aims to minimize dialkylation by using an excess of the aniline.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-(trifluoromethoxy)aniline (2.0 eq.), a suitable base (e.g., K₂CO₃, 2.2 eq.), and a polar aprotic solvent (e.g., DMF or CH₃CN).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the alkylating agent (e.g., alkyl bromide, 1.0 eq.) in a small amount of the reaction solvent.
-
Slow Addition: Add the alkylating agent solution to the aniline mixture dropwise over 1-2 hours using a syringe pump.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the alkylating agent and the formation of the mono-alkylated product relative to the di-alkylated product.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired mono-alkylated product from excess starting aniline and the di-alkylated side product.
Protocol 2: Reductive Amination with NaBH(OAc)₃
This protocol is designed for high selectivity towards the mono-alkylated product.
-
Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.05 eq.) and the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add 3Å molecular sieves to the mixture to absorb the water formed during imine formation. Stir at room temperature for 1-4 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 6-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the imine intermediate and the appearance of the product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Introduction: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS No. 306935-79-5) is a valuable synthetic intermediate in medicinal chemistry and drug development.[1] Its utility is often linked to the properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity in target molecules.[2] The most common synthetic route to this and similar N-aryl glycine esters is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[3][4] However, this method can introduce a variety of impurities, including unreacted starting materials, catalyst residues, and reaction side-products, making robust purification essential for downstream applications.
This guide provides a comprehensive, field-proven framework for troubleshooting and executing the purification of this compound. It is designed for researchers and drug development professionals to diagnose purity issues and implement effective purification protocols, ensuring the high quality required for subsequent synthetic steps.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but for a typical Buchwald-Hartwig amination, you should anticipate the following:
-
Unreacted Starting Materials: 4-(trifluoromethoxy)aniline and the ethyl haloacetate (e.g., ethyl bromoacetate) starting materials.
-
Catalyst Residues: Residual palladium catalyst and the corresponding phosphine ligand (or its oxide), which can result in a dark or colored crude product.
-
Base-Related Impurities: Inorganic salts from the base used in the reaction (e.g., sodium tert-butoxide, potassium carbonate).
-
Reaction Side-Products:
-
Hydrolysis Product: 2-[4-(trifluoromethoxy)anilino]acetic acid, formed if moisture is present, which hydrolyzes the ethyl ester. This is a very polar, baseline spot on a normal-phase TLC plate.
-
Homocoupling Product: Bis(4-trifluoromethoxyphenyl), arising from the coupling of two aryl halide molecules. This is a non-polar impurity.
-
Products of N-Arylation: In some cases, double arylation of the amine can occur, though it is less common with glycine esters.[5]
-
Q2: How can I quickly and effectively assess the purity of my crude or purified sample?
A2: Thin-Layer Chromatography (TLC) is the most indispensable tool for rapid purity assessment.[6][7] It allows you to visualize the number of components in your mixture and provides critical information for developing a purification strategy.
-
Methodology: Spot a dilute solution of your crude material on a silica gel TLC plate alongside the starting materials (if available). Develop the plate in a suitable solvent system (see Table 1).
-
Visualization: Examine the dried plate under UV light (254 nm). Most aromatic compounds are UV-active. Staining the plate with an oxidizing agent like potassium permanganate can help visualize non-UV-active impurities.[7]
-
Interpretation: A pure compound should appear as a single, well-defined spot. The number of spots corresponds to the minimum number of components in your sample. The retention factor (Rƒ) helps identify components and select conditions for column chromatography.[6]
Q3: What are the primary purification strategies for this compound?
A3: The two most effective strategies are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the workhorse method for separating mixtures with multiple components.[8] The crude material is loaded onto a silica gel column and eluted with a solvent system that provides good separation between the desired product and impurities, as determined by TLC.
-
Recrystallization: This is an excellent technique for the final purification of a mostly pure, solid product.[9] It relies on the differential solubility of the compound and impurities in a specific solvent at varying temperatures. It is less effective for removing impurities with similar solubility profiles or for purifying oils.
Q4: My product is a persistent oil even after high-vacuum drying. Is this normal, and how can I purify it?
A4: Yes, it is not uncommon for N-aryl glycine esters to be oils or low-melting solids, especially if trace amounts of solvent are trapped.[10] An oily consistency does not prevent purification.
-
Purification of Oils: Flash column chromatography is the ideal method for purifying oily compounds. The oil can be dissolved in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and loaded directly onto the column.
-
Inducing Crystallization: If you believe your product should be a solid, you can attempt to induce crystallization from the oil by adding a small amount of a non-polar "anti-solvent" (like hexanes), scratching the inside of the flask with a glass rod at the solvent line, or seeding with a previously obtained pure crystal.
Section 2: Troubleshooting and Optimization Guide
This section addresses common issues encountered during the purification process in a problem-solution format.
Problem 1: My TLC plate shows multiple, poorly resolved spots.
Rationale: Poor resolution on TLC indicates that the chosen solvent system is not optimal for separating the components of your mixture. The goal is to find a system where the Rƒ of your product is approximately 0.2-0.4 and is well-separated from all other spots.[7]
Solution Workflow:
Caption: Troubleshooting workflow for TLC solvent system optimization.
Problem 2: My product is persistently colored (yellow, brown, or black) after aqueous work-up.
Rationale: A persistent dark color is almost always due to residual palladium catalyst, which can exist in various colloidal or complexed forms. Highly conjugated organic byproducts can also impart a yellow or brown hue.
Solutions:
-
Activated Carbon Treatment: Before concentrating the organic extract, add a small amount (1-2% by weight of crude product) of activated carbon and stir for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon and adsorbed colored impurities. Caution: Activated carbon can also adsorb your product, so use it sparingly.
-
Silica Plug Filtration: After drying and concentrating the crude product, re-dissolve it in a minimal volume of a low-polarity solvent (e.g., 5% ethyl acetate in hexanes). Pass this solution through a short plug of silica gel in a fritted funnel, eluting with the same solvent. This will retain baseline impurities and most palladium residues while allowing your product to pass through.
Problem 3: My attempt at recrystallization resulted in an "oiling out" of the product.
Rationale: "Oiling out" occurs when the solubility of the compound in the cooling solvent is still too high, causing it to separate as a liquid phase rather than forming a crystal lattice.[10] This often happens if the solution is too concentrated or cooled too quickly.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more of the primary solvent (the one your compound is more soluble in) to create a more dilute solution, then allow it to cool slowly again.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling promotes the formation of higher-quality crystals.
-
Switch to an Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate). Slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or heptane) dropwise at room temperature until the solution just becomes cloudy (turbid). Add a few drops of the good solvent to clarify, then cool slowly.
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a dilute solution of your crude product (~1-2 mg in 0.5 mL of ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, carefully spot the solution on the baseline of a silica gel TLC plate. Also spot the relevant starting materials if available for comparison.[6]
-
Development: Place the plate in a sealed chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The product should have an Rƒ of ~0.2-0.4 in the chosen eluent for optimal column chromatography separation.[7]
| Table 1: Recommended TLC Eluent Systems | |
| Solvent System (v/v) | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Standard starting point for resolving product from non-polar and moderately polar impurities. |
| 5-15% Dichloromethane in Hexanes | For resolving very non-polar impurities. |
| 50-70% Ethyl Acetate in Hexanes | To move more polar impurities (like the aniline starting material) off the baseline. |
| 95:5:0.5 DCM / Methanol / Acetic Acid | For analyzing highly polar impurities like the hydrolyzed carboxylic acid. |
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a solvent system has been optimized by TLC.
Caption: Workflow for flash column chromatography purification.
-
Column Preparation: Select an appropriate size column. Slurry-pack with silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 100% hexanes or 5% ethyl acetate/hexanes) to remove very non-polar impurities. Gradually increase the solvent polarity according to your TLC optimization.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 3: Purification by Recrystallization (Two-Solvent Method)
-
Solvent Selection: Choose a solvent pair: a "good" solvent that readily dissolves the compound (e.g., Ethyl Acetate, Dichloromethane) and a "poor" anti-solvent where it is insoluble (e.g., Hexanes, Heptane).[11]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of Anti-Solvent: While the solution is still warm, add the "poor" anti-solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to just re-clarify the solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Stability and storage conditions for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Technical Support Center: Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Welcome to the technical support guide for this compound (CAS 64793-01-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and concerns in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen. The recommended storage temperature is typically room temperature, although specific product labels should always be consulted for any variations.[1] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[2][3][4]
Q2: Why is storage under an inert atmosphere recommended?
A2: While the product is chemically stable under standard ambient conditions, the anilinoacetate functional group can be susceptible to slow oxidation over prolonged periods, especially in the presence of light and air.[2] Storing under an inert gas like argon displaces oxygen and moisture, minimizing the potential for oxidative degradation and hydrolysis of the ester group. This is a crucial step to maintain the purity and integrity of the compound for long-term storage.
Q3: What are the signs that my sample of this compound may have degraded?
A3: Visual inspection is the first step. A pure sample should be a clear, colorless to yellow liquid.[5] Any significant darkening of the color, development of turbidity, or the formation of precipitates could indicate degradation. Chemically, degradation may manifest as a decrease in purity, which can be confirmed by analytical techniques such as HPLC, GC-MS, or NMR.
Q4: What are the primary degradation pathways for this compound?
A4: The two most likely degradation pathways are hydrolysis of the ethyl ester and oxidation of the aniline nitrogen. The ester can hydrolyze to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. The trifluoromethoxy group itself is generally stable.[6]
Q5: Can I store solutions of this compound? If so, what are the best practices?
A5: While it is always best to prepare solutions fresh, if short-term storage is necessary, use a dry, aprotic solvent. Dissolve the compound in the chosen solvent inside a glove box or under a stream of inert gas.[7] Store the solution in a tightly sealed vial with a PTFE-lined cap, protected from light, and at a low temperature (e.g., 2-8 °C) to slow down potential degradation. The stability in solution is highly dependent on the solvent and storage conditions, so it's advisable to re-analyze the solution for purity if stored for an extended period.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using an older batch of the compound.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any changes in color or clarity as mentioned in FAQ 3.
-
Purity Analysis: Re-confirm the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). Compare the results with the certificate of analysis of a new, unopened batch if available.
-
Solubility Check: Attempt to dissolve a small amount in a standard solvent. Any difficulty in dissolution or the presence of insoluble matter may indicate the formation of degradation products.
-
Action: If degradation is confirmed, it is highly recommended to use a fresh, unopened vial of the compound for your experiments to ensure reproducibility and accuracy.
-
Issue 2: The compound has changed color from light yellow to a darker brown.
-
Possible Cause: This is a strong indicator of oxidation of the aniline functional group.[2] This is often accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Review how the compound was stored. Was the container tightly sealed? Was it exposed to light for prolonged periods?
-
Analytical Confirmation: An NMR or LC-MS analysis can help identify the presence of oxidized species.
-
Purification (Advanced): For critical applications where a fresh sample is not immediately available, purification via column chromatography may be possible, but this should be undertaken with caution and the purity of the resulting fractions thoroughly verified.
-
Preventative Action: For future storage, ensure the vial is purged with an inert gas before sealing and stored in a dark location.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Room Temperature (consult product label)[1][5] | Prevents potential degradation from excessive heat. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis. |
| Container | Tightly Closed, Light-Resistant | Prevents exposure to air, moisture, and light.[2] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases[4][8] | Avoids potential hazardous reactions. |
| Appearance (Pure) | Clear, Colorless to Yellow Liquid[5] | Serves as a quick visual check for degradation. |
Experimental Protocol: Quick Stability Assessment via Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to assess the stability of a stored sample against a reference standard.
Materials:
-
Stored sample of this compound
-
Reference standard (a new, unopened sample if possible)
-
TLC plates (e.g., silica gel 60 F254)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Small vials or test tubes
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of both the stored sample and the reference standard in a suitable solvent like ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark two distinct points on this line for spotting the samples.
-
Spotting: Using separate capillary tubes, spot a small amount of each solution onto its designated mark on the baseline. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analysis: Compare the chromatograms. The reference standard should show a single, well-defined spot. If the stored sample shows additional spots or significant streaking that is not present in the reference lane, it is an indication of impurity and potential degradation.
Logical Workflow: Troubleshooting Compound Stability
Below is a diagram illustrating the decision-making process when encountering potential stability issues with this compound.
Caption: Troubleshooting workflow for assessing compound stability.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. technopharmchem.com [technopharmchem.com]
- 3. medline.com [medline.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
Challenges in the scale-up synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to anticipate and resolve challenges effectively.
Overview of the Synthesis
The synthesis of this compound is a nucleophilic substitution reaction (specifically, an N-alkylation) between 4-(trifluoromethoxy)aniline and an ethyl haloacetate, typically ethyl bromoacetate. A base is required to neutralize the hydrohalic acid byproduct and drive the reaction to completion.
Core Reaction Scheme:
-
Nucleophile: 4-(Trifluoromethoxy)aniline
-
Electrophile: Ethyl bromoacetate
-
Base: Typically a non-nucleophilic organic or inorganic base (e.g., triethylamine, potassium carbonate)
-
Product: this compound
-
Byproduct: Salt of the base and hydrobromic acid (e.g., triethylammonium bromide)
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen. This fundamental electronic property is the source of many of the challenges encountered during this synthesis, particularly concerning reaction rates and potential side reactions.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up synthesis in a question-and-answer format.
Q1: My reaction is extremely slow or stalling, resulting in low conversion of 4-(trifluoromethoxy)aniline. What are the primary causes and how can I improve the reaction rate?
Answer: A slow reaction rate is the most common challenge, directly attributable to the reduced nucleophilicity of the aniline starting material. The electron-withdrawing nature of the -OCF3 group deactivates the amine, making it a weaker nucleophile.
Root Causes & Solutions:
-
Insufficient Thermal Energy: The reaction often requires higher temperatures than typical aniline alkylations to achieve a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature in 10°C increments while carefully monitoring the impurity profile by HPLC or GC. Excessively high temperatures can lead to decomposition or increased side reactions.[1] A good starting point for optimization is 60-80°C.
-
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not effectively scavenge the HBr generated, leading to the protonation of the starting aniline and halting the reaction.
-
Troubleshooting: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) is common, a hindered base like N,N-diisopropylethylamine (DIPEA) or a stronger inorganic base like potassium carbonate (K2CO3) can be more effective. K2CO3 is often preferred in scale-up due to its low cost, high efficiency, and ease of removal (filtration).
-
-
Solvent Effects: The solvent plays a significant role in reaction kinetics.
-
Troubleshooting: Polar aprotic solvents are generally preferred as they can stabilize charged intermediates in the transition state without solvating the nucleophile excessively.[2] Consider switching from less polar solvents like toluene to solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). Be aware that DMF and DMSO can be difficult to remove during work-up. Acetonitrile often provides a good balance of reactivity and ease of handling.[2]
-
Q2: I'm observing a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a di-alkylated product. How can I prevent this over-alkylation?
Answer: Over-alkylation is a classic side reaction in N-alkylations. The product, a secondary amine, can itself act as a nucleophile and react with another molecule of ethyl bromoacetate. In many cases, the mono-alkylated product is more nucleophilic than the starting aniline, exacerbating the problem.[1]
Prevention Strategies:
-
Control Stoichiometry: This is the most effective control lever. The relative concentration of the two reactants dictates the statistical probability of mono- vs. di-alkylation.
-
Protocol: Use a molar excess of the aniline relative to the ethyl bromoacetate (e.g., 1.2 to 1.5 equivalents of aniline). This ensures the electrophile is more likely to encounter a molecule of the starting material rather than the product.[1]
-
-
Controlled Addition (Scale-Up Critical): How the electrophile is introduced is crucial, especially on a larger scale.
-
Protocol: Instead of adding all the ethyl bromoacetate at once, add it slowly and sub-surface over a period of 1-2 hours. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation.
-
-
Lower Reaction Temperature: While higher temperatures increase the primary reaction rate, they can also accelerate the over-alkylation side reaction.
-
Protocol: Find the "sweet spot." Operate at the lowest temperature that provides an acceptable primary reaction rate within your desired cycle time.
-
Experimental Workflow: N-Alkylation with Over-Alkylation Control
Caption: Controlled workflow to minimize over-alkylation.
Q3: During aqueous work-up, I'm struggling with persistent emulsions and product loss to the aqueous phase. How can I optimize the extraction process?
Answer: Emulsion formation is common when dealing with amine salts and phase boundaries. Product loss can occur if the product has some water solubility or if the pH is not controlled correctly.
Optimization Steps:
-
Filtration First: Before any aqueous wash, filter the reaction mixture to remove inorganic salts (e.g., K2CO3, KBr). These fine particulates are notorious for stabilizing emulsions.
-
pH Adjustment: The product is a weak base and can be protonated and drawn into the aqueous layer if the pH is too acidic.
-
Protocol: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) during extraction. A wash with a dilute sodium bicarbonate solution can be beneficial.
-
-
Brine Wash: To break emulsions and reduce the solubility of the organic product in the aqueous layer, use a saturated sodium chloride (brine) solution for the final wash. The high ionic strength of the brine "salts out" the organic components.
-
Solvent Choice for Extraction: If emulsions persist, consider a solvent swap after the reaction. A more non-polar solvent like methyl tert-butyl ether (MTBE) or toluene is less likely to form stable emulsions than ethyl acetate.
Frequently Asked Questions (FAQs)
Q: What is the best all-around solvent for scaling up this reaction? A: Acetonitrile (MeCN) is often an excellent choice. It's a polar aprotic solvent that promotes the SN2 reaction, has a convenient boiling point (82°C) for reflux, and is relatively easy to remove under vacuum. While DMF is effective, its high boiling point and potential for decomposition make it less ideal for large-scale production.
Q: Can I use sodium hydroxide or other strong bases? A: It is strongly discouraged. Strong nucleophilic bases like NaOH or sodium ethoxide can react with the ethyl acetate moiety of both the starting material and the product, causing hydrolysis of the ester to the corresponding carboxylic acid. Stick to non-nucleophilic bases like K2CO3, Cs2CO3, or hindered amines like DIPEA.
Q: How do I properly manage the reaction exotherm during scale-up? A: The N-alkylation reaction is exothermic. On a small scale, this is easily dissipated, but on a large scale, it can lead to a dangerous temperature runaway.
-
Engineering Controls: Ensure your reactor has adequate cooling capacity and a properly sized condenser.
-
Procedural Controls: The most critical control is the slow, controlled addition of the ethyl bromoacetate. This allows the cooling system to keep pace with the heat being generated. A reaction calorimetry study (e.g., using an RC1 instrument) is highly recommended before proceeding to a pilot scale to quantify the heat of reaction and determine the maximum safe addition rate.
Q: What are the recommended analytical techniques for monitoring this reaction? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. It can easily separate the starting aniline, the product, and the di-alkylated impurity. A typical method would use a C18 column with a water/acetonitrile mobile phase gradient. Gas Chromatography (GC) can also be used if the components are thermally stable.
Protocols and Data
Recommended Lab-Scale Protocol (10g Scale)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-(trifluoromethoxy)aniline (11.2 g, 63.3 mmol, 1.2 eq).
-
Add anhydrous potassium carbonate (10.9 g, 79.1 mmol, 1.5 eq) and acetonitrile (100 mL).
-
Begin stirring and heat the mixture to 70°C.
-
In a separate dropping funnel, prepare a solution of ethyl bromoacetate (8.8 g, 52.7 mmol, 1.0 eq) in acetonitrile (20 mL).
-
Add the ethyl bromoacetate solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70°C and monitor its progress by HPLC every hour.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify via column chromatography or recrystallization from an ethanol/water mixture.
Comparative Data: Lab vs. Scale-Up Considerations
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Rationale for Change |
| Aniline:Bromoacetate Ratio | 1.2 : 1.0 | 1.2 : 1.0 | Ratio remains critical for selectivity at any scale. |
| Solvent Volume | ~10 mL / g | ~5-7 mL / g | Concentration is increased to improve throughput. |
| Bromoacetate Addition | Dropwise over 30 min | Controlled feed over 2-4 hours | Critical for exotherm management and safety. |
| Heating Method | Heating mantle | Jacketed reactor with thermal fluid | Precise and uniform temperature control is essential. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures proper mixing in a larger volume. |
| Work-up | Funnel filtration | Nutsche filter-dryer | Efficient solid-liquid separation for large quantities. |
Troubleshooting Logic Diagram
References
Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate by TLC
Welcome to the technical support guide for the synthesis and analysis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the monitoring of this reaction by Thin Layer Chromatography (TLC), with a focus on identifying potential byproducts. Our approach is rooted in practical, field-tested experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: I see three spots on my TLC plate after running the reaction. What could they be?
A1: In a typical reaction, you should expect to see your starting material, 4-(trifluoromethoxy)aniline, your product, this compound, and potentially a byproduct. The most common byproduct is the di-alkylated product, Ethyl 2-{[2-(ethoxycarbonyl)methyl]-4-(trifluoromethoxy)anilino}acetate, where the aniline nitrogen has reacted with two molecules of ethyl bromoacetate.
Q2: How can I quickly differentiate between the starting material, product, and potential byproducts on a TLC plate?
A2: The key is to use co-spotting. On the same TLC plate, spot your reaction mixture, the pure starting aniline, and the pure ethyl bromoacetate (if it's UV active). The product should be a new spot that is less polar than the starting aniline. Byproducts will be other new spots.
Q3: My product spot is streaking on the TLC plate. What is causing this?
A3: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, causing it to move unevenly up the plate.
-
Presence of Salts: If your reaction mixture contains salts, they can interfere with the chromatography.
Try diluting your sample and experimenting with different solvent systems, such as varying the ratio of hexane and ethyl acetate.
Troubleshooting Guide: A Deeper Dive into TLC Analysis
The Reaction: A Quick Overview
The synthesis of this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of 4-(trifluoromethoxy)aniline attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.[1]
Caption: Reaction scheme for the synthesis of this compound.
Problem 1: An Unexpected, Less Polar Spot (Higher Rf)
If you observe a spot with a higher Rf value than your product, it is likely a less polar impurity.
-
Potential Cause: Unreacted ethyl bromoacetate. While it is a reactant, its polarity can be lower than the product depending on the solvent system.
-
Diagnostic Protocol:
-
Co-spotting: Spot your reaction mixture alongside a standard of ethyl bromoacetate. If the spots align, you have confirmed the presence of unreacted starting material.
-
Solvent System Adjustment: A common mobile phase for this type of reaction is a mixture of hexane and ethyl acetate.[2] Try a more non-polar system (e.g., 9:1 hexane:ethyl acetate) to better separate the product from the less polar ethyl bromoacetate.
-
Problem 2: An Unexpected, More Polar Spot (Lower Rf)
A spot with a lower Rf value than your product indicates a more polar byproduct.
-
Potential Cause 1: Di-alkylation. The product, being a secondary amine, can react again with ethyl bromoacetate to form a tertiary amine. This di-alkylated product is often more polar than the mono-alkylated product.
-
Potential Cause 2: Hydrolysis. If there is water present in your reaction, ethyl bromoacetate can hydrolyze to bromoacetic acid, and the product ester can hydrolyze to the corresponding carboxylic acid. These carboxylic acids are significantly more polar and will have a much lower Rf.
-
Diagnostic Protocol:
-
Visualization Techniques:
-
UV Light: Both the starting aniline and the product are aromatic and should be visible under a UV lamp (254 nm).[3][4]
-
Potassium Permanganate (KMnO4) Stain: This stain is a general oxidizing agent and will visualize most organic compounds, appearing as yellow spots on a purple background.[5] This can help confirm the presence of spots that are not UV-active.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots. Your starting aniline (primary amine) and product (secondary amine) should both give a positive test. The di-alkylated byproduct (tertiary amine) will not react.
-
-
pH Test: If you suspect hydrolysis to a carboxylic acid, you can spot the TLC plate and then expose it to ammonia vapor before placing it in the developing chamber. The acidic spot will be converted to its more polar ammonium salt, resulting in a lower Rf value compared to a plate that was not exposed to ammonia.
-
Data Interpretation: A Comparative Table
| Compound | Expected Polarity | Expected Rf (8:2 Hexane:EtOAc) | UV Active (254 nm)? | Ninhydrin Positive? |
| 4-(trifluoromethoxy)aniline | High | Low | Yes | Yes (Primary) |
| Ethyl Bromoacetate | Low | High | No/Weak | No |
| Product | Medium | Medium | Yes | Yes (Secondary) |
| Di-alkylated Byproduct | Medium-Low | Medium-High | Yes | No (Tertiary) |
| Hydrolyzed Byproducts | Very High | Very Low | Variable | Variable |
Advanced Troubleshooting Workflow
For complex reaction mixtures, a systematic approach is crucial.
Caption: A logical workflow for troubleshooting unexpected spots in your TLC analysis.
Experimental Protocols
Standard TLC Protocol
-
Plate Preparation: Use silica gel coated plates with a fluorescent indicator (F254).
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 8:2 hexane:ethyl acetate).
-
Visualization:
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Mark the solvent front with a pencil.
-
Visualize under a UV lamp and circle any visible spots.[3]
-
If necessary, use a chemical stain for further visualization.
-
Ninhydrin Staining Protocol
-
Prepare a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL of butanol and 3 mL of acetic acid).
-
Dip the dried TLC plate into the solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear. Primary amines typically give a deep purple color, while secondary amines may yield a yellow or orange spot.
References
Effect of base and solvent on Ethyl 2-[4-(trifluoromethoxy)anilino]acetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this important synthetic transformation. The synthesis, primarily achieved through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, is highly sensitive to the choice of base and solvent. Understanding the interplay of these factors is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aryl halide or sulfonate bearing an electron-withdrawing group (like the trifluoromethoxy group) with an amine. The reaction is typically facilitated by a base in a suitable solvent. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[1][2]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[2][3] It is a powerful and versatile method, often employed when SNAr reactions are sluggish due to the low reactivity of the aryl partner.[3]
Q2: How does the choice of base impact the reaction?
A2: The base plays a crucial role in deprotonating the amine nucleophile, thereby increasing its nucleophilicity. The strength and type of base can significantly influence the reaction rate and the formation of side products.
-
Strong Bases (e.g., Sodium tert-butoxide, Potassium tert-butoxide): While effective in promoting the reaction, strong bases can lead to side reactions such as the hydrolysis of the ester group in the product or racemization if chiral centers are present.[4]
-
Weaker Inorganic Bases (e.g., K2CO3, Cs2CO3, NaHCO3): These are often preferred as they are less likely to cause unwanted side reactions.[1][4] Cesium carbonate, in particular, has been shown to improve yields in N-arylation reactions.[4] Simple inorganic bases are also considered "greener" alternatives to organic amine bases and alkoxides.[3]
-
Organic Bases (e.g., Triethylamine, Pyridine): The use of stronger organic bases has been observed to decrease the overall yield of the target product in some SNAr reactions.[1]
Q3: What is the role of the solvent in this synthesis?
A3: The solvent's primary role is to dissolve the reactants and facilitate their interaction. However, the solvent's properties, such as polarity and its ability to form hydrogen bonds, can have a profound effect on the reaction kinetics and mechanism.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally favored for SNAr reactions.[1][6] They can solvate the cation of the base, leaving the anion more "naked" and reactive. Dimethyl sulfoxide (DMSO) is often an excellent choice for SNAr reactions involving anilines.[1]
-
Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can form hydrogen bonds with the amine nucleophile, which can stabilize the reactant more than the transition state, thereby decreasing the reaction rate.[5] However, in some cases, a mixture of protic and aprotic solvents can be beneficial.[5]
-
Aprotic Solvents (e.g., Toluene, Xylene, 1,4-Dioxane): These are commonly used in Buchwald-Hartwig aminations. However, from an environmental perspective, high-impact solvents like 1,4-dioxane should be avoided if possible.[3][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Insufficiently activated aryl substrate: The electron-withdrawing nature of the trifluoromethoxy group may not be sufficient to activate the ring for SNAr. 2. Inactive catalyst (Buchwald-Hartwig): The palladium catalyst may be oxidized or poisoned. 3. Incorrect base or solvent: The chosen base may not be strong enough, or the solvent may be hindering the reaction. 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a more reactive leaving group: Consider using an aryl triflate instead of a halide for Buchwald-Hartwig amination.[4] 2. Use a pre-catalyst or activate the catalyst in situ: Ensure anhydrous and oxygen-free conditions. Consider using a more robust ligand. 3. Screen different base/solvent combinations: Refer to the tables below for guidance. For SNAr, consider a stronger inorganic base like Cs2CO3 in DMSO.[1][4] For Buchwald-Hartwig, a common choice is NaOtBu or K3PO4 in toluene. 4. Increase the reaction temperature: Monitor for potential decomposition of starting materials or product. |
| Formation of Side Products | 1. Hydrolysis of the ester: The presence of a strong base and water can lead to the saponification of the ethyl ester. 2. Over-arylation: The product amine can react further with the aryl halide, especially if the product is more nucleophilic than the starting aniline. 3. Reductive dehalogenation (Buchwald-Hartwig): This can occur as a side reaction in palladium-catalyzed couplings. | 1. Use a weaker, non-nucleophilic base: K2CO3 or Cs2CO3 are good alternatives to alkoxides.[4] Ensure all reagents and solvents are anhydrous. 2. Control stoichiometry: Use a slight excess of the aniline nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the starting aryl halide is consumed. 3. Optimize ligand and reaction conditions: A different phosphine ligand or lower reaction temperature might suppress this side reaction. |
| Incomplete Reaction | 1. Poor solubility of reactants: One or more of the starting materials may not be fully dissolved in the chosen solvent. 2. Reversible reaction: The reaction may be reaching equilibrium. | 1. Choose a more appropriate solvent: A solvent that dissolves all reactants at the reaction temperature is crucial. A co-solvent system might be necessary. 2. Remove a byproduct: If a byproduct like water is formed, its removal (e.g., using molecular sieves) can drive the reaction to completion. However, the addition of molecular sieves has been shown to decrease yield in some N-arylation reactions.[4] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for SNAr synthesis.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.
Caption: General workflow for Buchwald-Hartwig synthesis.
Data Summary
Table 1: Recommended Base and Solvent Combinations
| Reaction Type | Recommended Bases | Recommended Solvents | Typical Temperature Range | Key Considerations |
| SNAr | K2CO3, Cs2CO3[4] | DMSO, DMF, Acetonitrile[1] | 80 - 150 °C | Substrate must be sufficiently electron-deficient. Weaker bases are preferred to minimize side reactions.[1] |
| Buchwald-Hartwig | NaOtBu, KOtBu, K3PO4, Cs2CO3[4] | Toluene, Dioxane, THF | 80 - 110 °C | Requires an inert atmosphere. Ligand choice is critical for reaction efficiency. |
Mechanistic Insights
Caption: Decision logic for choosing the synthetic method.
The choice between SNAr and Buchwald-Hartwig amination often depends on the reactivity of the aryl halide. The trifluoromethoxy group is electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, making SNAr a viable option. However, if the reaction is slow or gives low yields, the more versatile Buchwald-Hartwig amination is the preferred method.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validation of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate structure by spectroscopic methods
An Objective Guide to the Structural Elucidation of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement for further research and development. This guide offers a comprehensive, in-depth analysis of the spectroscopic methods used to validate the structure of This compound . As a Senior Application Scientist, my objective is to not only present the data but to explain the scientific rationale behind the experimental choices and interpretation, providing a robust framework for researchers.
The Imperative of Multi-Modal Spectroscopic Validation
Relying on a single analytical technique for structural elucidation is fraught with risk. Ambiguities in one method can be resolved by another. A multi-modal approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, creates a self-validating system that provides orthogonal data points, leading to an unequivocal structural assignment.[1][2] This guide will dissect the expected data from each technique, demonstrating how they synergistically confirm the identity of the target molecule.
Logical Workflow for Spectroscopic Validation
The process of confirming a chemical structure follows a logical progression. Each step provides a piece of the puzzle, from the elemental composition and functional groups to the precise arrangement of atoms and their connectivity.
Caption: Logical workflow for structural confirmation.
Comparative Spectroscopic Analysis
The core of our validation lies in comparing the spectral data of our target compound with a known analog. This allows us to attribute specific spectral features to the distinct parts of the molecule, particularly the trifluoromethoxy group.
Target Compound: this compound (Predicted Data)
Comparative Compound: Ethyl 2-(4-chloroanilino)acetate (Reference Data)
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering the first crucial piece of evidence for its identity.[6][7] The molecular ion peak (M+) confirms the overall mass, while the fragmentation pattern reveals the stability of different parts of the molecule.
Data Summary: Mass Spectrometry
| Feature | This compound (Predicted) | Ethyl 2-(4-chloroanilino)acetate (Reference) | Rationale for Interpretation |
|---|---|---|---|
| Molecular Ion (M+) | m/z 263 | m/z 213 / 215 (approx. 3:1 ratio) | Confirms the molecular weight. The isotopic pattern for the chloro-analog (³⁵Cl/³⁷Cl) is a key identifier. |
| Key Fragment 1 | m/z 190 | m/z 140 / 142 | Loss of the carboethoxy group (•COOEt), a common fragmentation for ethyl esters. |
| Key Fragment 2 | m/z 177 | m/z 127 / 129 | Represents the 4-substituted aniline cation, [H₂N-Ar]+. |
| Key Fragment 3 | m/z 69 | N/A | Corresponds to the [CF₃]+ fragment, a strong indicator of a trifluoromethyl group. |
The most telling difference is the molecular ion peak, which directly reflects the different substituents. Furthermore, the presence of a fragment at m/z 69 for the target compound is a powerful piece of evidence for the trifluoromethyl moiety.[8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared light.[2][7]
Data Summary: Infrared (IR) Spectroscopy (cm⁻¹)
| Functional Group | This compound (Predicted) | Ethyl 2-(4-chloroanilino)acetate (Reference) | Rationale for Interpretation |
|---|---|---|---|
| N-H Stretch | ~3350-3400 | ~3350-3400 | Characteristic of a secondary amine. |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Indicates the presence of the benzene ring. |
| Aliphatic C-H Stretch | ~2850-2980 | ~2850-2980 | Corresponds to the ethyl and methylene groups. |
| C=O (Ester) Stretch | ~1735-1750 | ~1735-1750 | A strong, sharp peak confirming the ester functional group.[9] |
| C-O (Ether & Ester) | ~1250 (Aromatic-O) & ~1180 (Ester C-O) | ~1180 (Ester C-O) | The target compound shows a strong C-O stretch for the Ar-OCF₃ bond. |
| C-F Stretch | ~1050-1150 (strong) | N/A | A very strong and characteristic absorption confirming the C-F bonds of the -OCF₃ group. |
| C-Cl Stretch | N/A | ~700-800 | Indicates the presence of the C-Cl bond in the comparative compound. |
The definitive differentiating feature in the IR spectra is the presence of very strong C-F stretching bands for the target compound and their complete absence in the chloro-analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is arguably the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[1][7]
Proton NMR reveals the chemical environment of each hydrogen atom, its neighboring protons (via splitting patterns), and the relative number of protons (via integration).
Data Summary: ¹H NMR Spectroscopy (Predicted δ, ppm)
| Assignment | This compound | Ethyl 2-(4-chloroanilino)acetate | Rationale for Interpretation |
|---|---|---|---|
| -CH₂CH₃ (t) | ~1.30 (3H, triplet) | ~1.30 (3H, triplet) | Typical triplet for an ethyl ester methyl group, split by the adjacent CH₂.[10] |
| -CH₂CH₃ (q) | ~4.25 (2H, quartet) | ~4.25 (2H, quartet) | Quartet for the ethyl ester methylene group, split by the CH₃ group.[11] |
| -NH-CH₂- | ~4.00 (2H, singlet/doublet) | ~3.95 (2H, singlet/doublet) | Methylene group adjacent to the amine. May appear as a singlet or a doublet if coupling to the N-H proton is observed. |
| -NH- | ~4.5-5.0 (1H, broad singlet) | ~4.5-5.0 (1H, broad singlet) | The chemical shift of the N-H proton can be variable and the peak is often broad. |
| Aromatic H (AA'BB') | ~6.8 (2H, doublet) & ~7.1 (2H, doublet) | ~6.7 (2H, doublet) & ~7.2 (2H, doublet) | The 1,4-disubstituted aromatic ring gives a characteristic two-doublet pattern. The electron-withdrawing nature of -OCF₃ and -Cl influences the exact shifts.[12] |
Carbon NMR provides a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).
Data Summary: ¹³C NMR Spectroscopy (Predicted δ, ppm)
| Assignment | This compound | Ethyl 2-(4-chloroanilino)acetate | Rationale for Interpretation |
|---|---|---|---|
| -CH₂CH₃ | ~14.2 | ~14.2 | Standard chemical shift for an ethyl group's terminal carbon.[13] |
| -NH-CH₂- | ~46.5 | ~47.0 | Methylene carbon attached to the nitrogen. |
| -CH₂CH₃ | ~61.5 | ~61.5 | Methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen.[14] |
| Aromatic C | ~115, ~122, ~142, ~144 | ~114, ~123, ~129, ~146 | Four distinct aromatic carbon signals are expected for the 1,4-disubstituted rings. |
| C-OCF₃ | ~121 (quartet, J ≈ 257 Hz) | N/A | The carbon of the trifluoromethoxy group is split into a quartet by the three fluorine atoms with a large coupling constant. This is a definitive signal.[15] |
| -C=O | ~170.0 | ~170.5 | Typical chemical shift for an ester carbonyl carbon. |
The most significant signal in the ¹³C NMR spectrum of the target compound is the quartet around 121 ppm, which is unequivocal proof of the -CF₃ group.[16]
For fluorinated compounds, ¹⁹F NMR is a simple yet powerful confirmation.
Data Summary: ¹⁹F NMR Spectroscopy (Predicted δ, ppm)
| Assignment | This compound | Ethyl 2-(4-chloroanilino)acetate | Rationale for Interpretation |
|---|
| -OCF₃ | ~ -58 to -60 (singlet) | N/A | A single peak in the ¹⁹F NMR spectrum confirms the presence of the trifluoromethoxy group. Its chemical shift is characteristic of an aromatic -OCF₃ moiety.[15] |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed protocols for acquiring the spectroscopic data discussed.
Workflow for Sample Analysis
Caption: Standard experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition:
-
Insert the tube into the NMR spectrometer (e.g., 400 MHz).
-
Lock and shim the instrument on the deuterated solvent signal.
-
Acquire the ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).
-
Acquire the ¹⁹F NMR spectrum, if applicable (e.g., 64 scans).
-
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the ¹H and ¹³C spectra to TMS at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF or GC-EI-Q) according to the manufacturer's instructions.
-
Introduction: Introduce the sample into the instrument. For Electrospray Ionization (ESI), the solution is infused directly. For Electron Ionization (EI), the sample is typically introduced via a Gas Chromatography (GC) inlet.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution MS (HRMS), data should be acquired to four decimal places to allow for elemental formula determination.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid analyte with ~100 mg of dry, spectral-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method for Liquids/Oils):
-
Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Acquisition: Place the prepared sample in the FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Identify the key absorption bands and assign them to the corresponding functional groups.[17]
Conclusion
The structural validation of this compound is achieved through a synergistic and comparative application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight (263.21 g/mol ) and the presence of the trifluoromethyl group through fragmentation. Infrared spectroscopy provides definitive evidence for key functional groups, including the N-H, C=O (ester), and the highly characteristic C-F bonds. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the molecule's connectivity. The predicted chemical shifts, splitting patterns, and, most importantly, the unique quartet signal for the trifluoromethyl carbon in the ¹³C spectrum and the singlet in the ¹⁹F spectrum, collectively provide an undeniable spectroscopic fingerprint. When contrasted with a non-fluorinated analog like Ethyl 2-(4-chloroanilino)acetate, the influence and presence of the trifluoromethoxy group become unequivocally clear, leading to a confident and robust structural assignment.
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. This compound | 306935-79-5 [chemicalbook.com]
- 4. This compound/CAS:306935-79-5-HXCHEM [hxchem.net]
- 5. Crystal structure of ethyl 2-(4-chloroanilino)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl Acetate [webbook.nist.gov]
- 10. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl trifluoroacetate(383-63-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Quinolines Derived from Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the biological activities of quinoline derivatives synthesized from Ethyl 2-[4-(trifluoromethoxy)anilino]acetate. While direct studies on this specific precursor are limited, we will draw upon extensive research on structurally related 4-anilinoquinolines, particularly those bearing the trifluoromethyl group, a close bioisostere of the trifluoromethoxy group.
This guide will explore the anticancer, anti-inflammatory, antibacterial, and antifungal properties of these quinoline derivatives. Each section will feature a comparative analysis with established drugs, detailed experimental protocols for activity assessment, and a mechanistic exploration of the underlying biological pathways. Our objective is to provide a comprehensive resource that not only presents data but also explains the scientific rationale behind the experimental design and interpretation of results, empowering researchers in their quest for novel therapeutic agents.
I. Anticancer Activity: A Targeted Approach
Quinolines derived from anilines have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors. The trifluoromethoxy/trifluoromethyl substituent on the anilino ring can significantly influence the compound's binding affinity and overall efficacy.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of novel quinoline derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Here, we compare the activity of a representative 4-trifluoromethyl-2-anilinoquinoline derivative with Gefitinib, an established EGFR inhibitor used in cancer therapy.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-((3-ethynylphenyl)amino)-7-methoxyquinoline-3-carbonitrile | U-CH1 | Chordoma | < 2 | [3] |
| 4-((3-ethynylphenyl)amino)-7-trifluoromethylquinoline-3-carbonitrile | U-CH1 | Chordoma | 12 | [3] |
| Gefitinib | Various NSCLC lines | Non-Small Cell Lung Cancer | ~0.015 - 0.5 | [4] |
Expert Insights: The data suggests that while the trifluoromethyl-substituted quinoline shows activity, modifications at other positions of the quinoline ring, such as the 7-position, can significantly impact potency. The comparison with Gefitinib highlights the high bar for efficacy in the field of EGFR inhibitors. The choice of the 4-(trifluoromethoxy)anilino moiety is strategic, as this group can enhance membrane permeability and metabolic stability, potentially improving the pharmacokinetic profile of the drug candidate.
Mechanism of Action: Targeting EGFR Signaling
Many 4-anilinoquinoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of these quinoline compounds.
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test quinoline derivatives and control drug (e.g., Gefitinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and the control drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[6]
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[7][8][9]
Comparative Analysis of Anti-inflammatory Effects
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds. Here, we compare the potential activity of a trifluoromethyl-substituted quinoline derivative with the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[10]
| Compound | Dose | Paw Edema Inhibition (%) | Reference |
| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | 100 mg/kg | Comparable to Indomethacin | [10] |
| Indomethacin | 10 mg/kg | Significant inhibition | [11] |
Expert Insights: The trifluoromethyl group on the quinoline ring appears to be a favorable substitution for anti-inflammatory activity. The comparison with Indomethacin, a potent COX inhibitor, suggests that these quinoline derivatives may also act on the prostaglandin synthesis pathway. The development of novel anti-inflammatory agents with improved side-effect profiles compared to traditional NSAIDs is a significant area of research.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Indomethacin and likely many anti-inflammatory quinoline derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[12]
Below is a diagram illustrating the mechanism of action.
Caption: Inhibition of prostaglandin synthesis by quinoline derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test quinoline derivatives and control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the control drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
III. Antimicrobial and Antifungal Activity: A Broad Spectrum of Action
The quinoline core is also present in many antimicrobial and antifungal agents. The addition of a trifluoromethoxy/trifluoromethyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.[13]
Comparative Analysis of Antimicrobial and Antifungal Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial activity. Here, we compare the potential activity of trifluoromethyl-substituted quinolones with the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Fluconazole.[14][15]
Antibacterial Activity:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl Quinolone Derivatives | S. aureus | 0.8 - 6.25 | [16][17] |
| Trifluoromethyl Quinolone Derivatives | E. coli | 1.95 - >1024 | [16] |
| Ciprofloxacin | S. aureus | 0.25 - 1.0 | [18] |
| Ciprofloxacin | E. coli | 0.015 - 0.25 | [19] |
Antifungal Activity:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl Quinolone Derivatives | C. albicans | 0.49 - 62.5 | [16][17] |
| Fluconazole | C. albicans | 0.25 - 8 | [15] |
Expert Insights: The trifluoromethyl-substituted quinolones show promising activity against Gram-positive bacteria like S. aureus and the fungus C. albicans. Their efficacy against Gram-negative bacteria such as E. coli appears to be more variable. The comparison with Ciprofloxacin and Fluconazole indicates that while these quinoline derivatives have potential, further optimization is likely needed to compete with these established antimicrobial agents.
Mechanism of Action: Targeting Microbial Replication
Quinolone antibiotics, like ciprofloxacin, typically act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[20] The mechanism of action for the antifungal activity of these specific quinoline derivatives is less well-defined but may involve disruption of the fungal cell membrane or inhibition of key fungal enzymes.
Below is a diagram outlining the experimental workflow for determining antimicrobial activity.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the in vitro susceptibility of microorganisms to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test quinoline derivatives and control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance.
IV. Conclusion and Future Directions
Quinolines derived from this compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The incorporation of the trifluoromethoxy/trifluoromethyl group is a key structural feature that appears to contribute favorably to their anticancer, anti-inflammatory, and antimicrobial properties.
This guide has provided a comparative analysis of these activities against established drugs, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. The data presented herein, drawn from studies on structurally related compounds, strongly supports the continued investigation of this class of quinolines.
Future research should focus on the synthesis and evaluation of a broader library of these derivatives to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate their molecular targets and pathways of action. The promising results highlighted in this guide underscore the potential of these quinoline derivatives to be developed into novel therapeutic agents for a variety of diseases.
V. References
-
Borman, A. M., Szekely, A., Johnson, E. M., & Nagy, E. (2017). Comparative in vitro activities of seven systemically active antifungal agents against a large collection of pathogenic yeasts and molds. Journal of Fungi, 3(2), 22.
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852.
-
BenchChem. (2025). Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide.
-
Schmidt, S. M., Mishra, A. J., Mushtaq, A., Brinkman, C. L., & Patel, R. (2021). Broth microdilution susceptibility testing. Bio-protocol, 11(18), e4160.
-
Kovács, R., Nagy, F., Tóth, Z., Bozó, A., Szabó, D., & Majoros, L. (2019). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. Medical Mycology, 57(7), 896-899.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
-
Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., & Andes, D. (2007). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 20(1), 1-19.
-
Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
-
Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Odds, F. C. (2008). Relationship between MIC, dose of fluconazole, and emergence/expression of resistance in Candida albicans: analysis of a 13-year database of clinical isolates. Clinical Infectious Diseases, 46(3), 355-360.
-
Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646.
-
Clancy, C. J., Yu, V. L., Morris, A. J., Snydman, D. R., & Nguyen, M. H. (1997). Fluconazole MIC and the fluconazole dose/MIC ratio correlate with therapeutic response among patients with candidemia. Antimicrobial Agents and Chemotherapy, 41(6), 1289-1294.
-
Tiglani, D., & Mishra, S. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3954.
-
Li, Y., Zhang, J., Liu, Y., Li, Y., & Wang, Y. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1308615.
-
Kaur, R., Kumar, V., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100755.
-
Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Egyptian Journal of Chemistry, 64(10), 5773-5781.
-
BenchChem. (2025). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis.
-
Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.
-
Li, H., Zhao, L., Li, Y., Li, X., & Wang, J. (2018). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 22(2), 117-123.
-
Patel, D. K., & Akhtar, J. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324.
-
Hsieh, C. H., Hsu, M. H., & Chen, Y. L. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(6), 6034.
-
Kassab, Z. E., & Al-Sultani, K. K. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324.
-
Al-Dulayymi, J. R., Al-Juboori, A. M., & Al-Karagholy, H. K. (2022). Optimization of the 4-anilinoquin (az) oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12821.
-
Khan, I., Ibrar, A., & Abbas, N. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
-
Panda, S. S., & Jain, S. C. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225-3229.
-
Kumar, S., & Bawa, S. (2021). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Topics in Medicinal Chemistry, 18(21), 1848-1866.
-
Chen, Y. L., Chen, Y. C., & Tzeng, C. C. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro [2,3-b] quinoline and 4-phenoxyfuro [2,3-b] quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 551-557.
-
Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Topics in Medicinal Chemistry, 18(21), 1848-1866.
-
Quintero, C., Insuasty, D., Abonia, R., Quiroga, J., & Insuasty, B. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398.
-
Ogitani, Y., Aida, T., & Ikeda, H. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(1), 586-592.
-
Kouznetsov, V. V., & Romero Bohórquez, A. R. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. In Microbial Pathogens and Strategies for Combating Them: Science, Technology and Education (pp. 670-681). Formatex Research Center.
References
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 17. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate with other anilinoacetate esters in synthesis
A Comparative Guide to the Synthesis and Utility of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
Abstract: Anilinoacetate esters are pivotal intermediates in the synthesis of a diverse range of biologically active molecules and functional materials. The strategic introduction of fluorine-containing substituents onto the aniline ring can dramatically alter the physicochemical and pharmacological properties of the final products. This guide provides an in-depth comparison of this compound, a key building block, with other anilinoacetate esters bearing different substituents on the aromatic ring. We will explore the nuances of their synthesis, focusing on how the electronic properties of the substituent influence reaction conditions and outcomes. Supported by experimental data and protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Significance of Fluorinated Anilinoacetates in Modern Synthesis
Anilinoacetate esters serve as versatile scaffolds in organic chemistry, particularly in the construction of heterocyclic compounds and as precursors to pharmaceuticals and agrochemicals.[1] The aniline moiety offers a reactive site for N-alkylation, while the ester group can be readily transformed into other functionalities.
The focus of this guide, this compound, incorporates the trifluoromethoxy (-OCF3) group. This substituent is of particular interest in medicinal chemistry for several reasons:
-
Increased Lipophilicity: The -OCF3 group significantly enhances lipophilicity, which can improve a drug candidate's ability to cross cell membranes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
-
Metabolic Stability: Unlike a methoxy group (-OCH3), the trifluoromethoxy group is highly resistant to oxidative metabolism, which can increase the in vivo half-life of a drug.[2][3]
-
Electronic Effects: The -OCF3 group is strongly electron-withdrawing, which alters the reactivity of the aniline nitrogen and the aromatic ring.[4][5] This electronic modulation can be harnessed to fine-tune the binding affinity of a molecule to its biological target.
This guide will compare the synthesis and properties of the title compound with analogs bearing electron-donating groups (EDG), such as methoxy (-OCH3), and other electron-withdrawing groups (EWG), like chloro (-Cl) and trifluoromethyl (-CF3), to provide a comprehensive understanding of their relative merits.
Synthesis of Anilinoacetate Esters: A Comparative Analysis
The most common route to synthesize anilinoacetate esters is the N-alkylation of a substituted aniline with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.
General Synthetic Workflow
The fundamental reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of ethyl bromoacetate. The choice of base and solvent is critical and is often dictated by the nucleophilicity of the aniline, which is, in turn, governed by the electronic nature of the substituent on the aromatic ring.
Caption: Figure 1: General Workflow for N-Alkylation of Anilines.
Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis for an aniline bearing a strong electron-withdrawing group.
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask charged with 4-(trifluoromethoxy)aniline and anhydrous potassium carbonate, add DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like K₂CO₃ is used. The electron-withdrawing -OCF3 group decreases the nucleophilicity of the aniline nitrogen, making it less prone to side reactions but also slowing down the desired N-alkylation. A stronger base helps to deprotonate the aniline, increasing its reactivity.
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Heating is required to overcome the activation energy barrier, which is higher due to the reduced nucleophilicity of the aniline.
Performance Metrics: A Data-Driven Comparison
The electronic nature of the substituent on the aniline ring has a profound impact on the reaction conditions required and the typical yields obtained.
| Substituent (X) | Electronic Effect | Aniline Nucleophilicity | Typical Base | Temp. (°C) | Typical Yield (%) |
| -OCH₃ | Strong EDG | High | NaHCO₃ | RT - 40 | 85 - 95 |
| -Cl | Weak EWG | Moderate | K₂CO₃ | 50 - 60 | 75 - 85 |
| -OCF₃ | Strong EWG | Low | K₂CO₃ / Cs₂CO₃ | 60 - 80 | 70 - 80 |
| -CF₃ | Very Strong EWG | Very Low | Cs₂CO₃ / NaH | 80 - 100 | 65 - 75 |
Analysis of Trends:
-
Electron-Donating Groups (EDG): The -OCH₃ group increases the electron density on the nitrogen atom, making the aniline more nucleophilic. This results in faster reactions under milder conditions (weaker base, lower temperature) and typically higher yields.
-
Electron-Withdrawing Groups (EWG): Substituents like -Cl, -OCF₃, and -CF₃ decrease the nucleophilicity of the aniline nitrogen.[4][6] Consequently, more forcing conditions are required to achieve a reasonable reaction rate. This includes stronger bases (K₂CO₃ or even Cs₂CO₃) and higher temperatures. The yields are generally lower due to the slower reaction and potential for side reactions at elevated temperatures. The trifluoromethyl group (-CF3) is a more powerful electron-withdrawing group than the trifluoromethoxy group (-OCF3), thus requiring even more stringent reaction conditions.[6]
Influence of the Anilino-Substituent on Reactivity and Downstream Applications
The choice of substituent extends beyond the synthesis of the anilinoacetate ester itself; it critically influences the properties and subsequent reactions of the molecule.
Caption: Figure 2: Influence of Substituent Electronics on Synthesis and Properties.
Case Study: Synthesis of Riluzole Analogs Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Its core structure contains a benzothiazole ring, often synthesized from substituted anilines. This compound is a key intermediate for producing Riluzole analogs.[7] The -OCF3 group in these analogs is introduced to enhance metabolic stability and brain permeability due to increased lipophilicity, which are desirable properties for a neuroprotective drug.[2][3]
In contrast, an analog synthesized from Ethyl 2-(4-methoxyanilino)acetate would likely exhibit different properties. While the synthesis of the intermediate would be higher yielding, the final compound might be more susceptible to O-demethylation in the liver, leading to a shorter biological half-life.
Conclusion and Recommendations
The synthesis of anilinoacetate esters is a foundational reaction in medicinal chemistry, and the choice of substituent on the aniline ring is a critical strategic decision.
-
This compound represents a superior choice when the goal is to synthesize drug candidates with enhanced metabolic stability and lipophilicity.[2][4] The synthetic challenges, such as the need for more forcing reaction conditions and potentially lower yields, are often a worthwhile trade-off for the improved pharmacokinetic properties of the final molecule.
-
Anilinoacetate esters with electron-donating groups , such as Ethyl 2-(4-methoxyanilino)acetate, are ideal for initial library synthesis or when metabolic stability is not a primary concern. Their high reactivity allows for rapid and efficient synthesis under mild conditions.
-
Other electron-withdrawing groups , like -Cl or -CF3, also offer avenues to modulate electronic properties and lipophilicity. The choice between them and -OCF3 will depend on the specific balance of properties desired for the target application.
Ultimately, a thorough understanding of the electronic effects of these substituents empowers the synthetic chemist to select the optimal starting material and reaction conditions, thereby streamlining the path from a synthetic intermediate to an innovative final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
The Trifluoromethoxyanilino Acetate Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of chemical motifs explored, the anilinoacetate scaffold has emerged as a versatile framework for engaging the ATP-binding site of various kinases. This guide provides an in-depth technical analysis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate as a prototypical lead compound, highlighting the distinct advantages conferred by the 4-(trifluoromethoxy)anilino moiety in the design of next-generation kinase inhibitors.
The Strategic Advantage of Fluorination in Kinase Inhibition
The introduction of fluorine-containing functional groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity.[2]
Key Physicochemical Properties Imparted by the Trifluoromethoxy Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and improved bioavailability.[1]
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a compound's ability to cross cellular membranes and reach its intracellular target.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby amine functionalities, influencing the compound's ionization state at physiological pH and potentially impacting its binding to the target protein.
-
Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other groups, such as a methoxy or chloro group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to its target.
These properties make the 4-(trifluoromethoxy)anilino moiety a highly attractive component for the design of potent and drug-like kinase inhibitors.
Comparative Analysis: A Hypothetical Lead Compound vs. Established Kinase Inhibitors
To illustrate the potential advantages of the this compound scaffold, we will conduct a comparative analysis against two well-established kinase inhibitors with anilino-based core structures: Gefitinib , an EGFR inhibitor, and Vandetanib , a multi-kinase inhibitor targeting VEGFR-2, EGFR, and RET.[4][5]
While direct experimental data for this compound is not publicly available, we can extrapolate its potential performance based on structure-activity relationship (SAR) studies of closely related analogs found in the scientific literature. For this comparison, we will consider a hypothetical lead compound, "TFMA-Anilinoacetate," representing this compound.
| Feature | TFMA-Anilinoacetate (Hypothetical) | Gefitinib | Vandetanib |
| Core Scaffold | Anilinoacetate | 4-Anilinoquinazoline | 4-Anilinoquinazoline |
| Key Substituent | 4-(Trifluoromethoxy) | 3-Chloro-4-fluoro | 4-Bromo-2-fluoro |
| Primary Targets | EGFR, VEGFR-2 (Predicted) | EGFR | VEGFR-2, EGFR, RET |
| Potency (IC50) | Potentially in the nM range against target kinases, based on analogs. | EGFR: ~2-37 nM | VEGFR-2: ~40 nM, EGFR: ~500 nM, RET: ~100 nM |
| Metabolic Stability | Predicted to be high due to the -OCF3 group. | Moderate, with metabolism occurring on the quinazoline core and morpholino side chain. | Moderate, with metabolism involving N-demethylation and oxidation. |
| Lipophilicity (LogP) | Predicted to be high. | ~3.2 | ~3.5 |
| Drug-Likeness (Lipinski's Rule of 5) | Likely to be compliant.[6][7] | Compliant | Compliant |
Table 1: Comparative profile of a hypothetical lead compound based on this compound and established kinase inhibitors.
The data for Gefitinib and Vandetanib are derived from publicly available literature. The predicted properties of TFMA-Anilinoacetate are based on the known effects of the trifluoromethoxy group and the anilinoacetate scaffold.
The Rationale Behind the Design: A Mechanistic Perspective
The anilino portion of these molecules typically acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The ester moiety of the anilinoacetate scaffold can be envisioned to occupy the ribose pocket of the ATP binding site, while the 4-(trifluoromethoxy)phenyl group extends into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.
Figure 1: Conceptual binding mode of the TFMA-Anilinoacetate scaffold within a kinase ATP binding site.
Experimental Protocols for Evaluation
To empirically validate the predicted advantages of this compound and its analogs, a series of in vitro assays are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a solution of human liver microsomes in phosphate buffer.
-
Prepare a working solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression is the rate constant of metabolism (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]
Figure 3: Workflow for the in vitro metabolic stability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of the 4-(trifluoromethoxy)anilino moiety is anticipated to confer significant advantages in terms of metabolic stability and cellular potency. While further empirical data is required to fully validate these claims, the existing body of knowledge on related analogs strongly supports the potential of this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this scaffold. By systematically exploring substitutions on both the anilino and acetate portions of the molecule, it will be possible to optimize potency and selectivity for specific kinase targets, ultimately leading to the identification of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Reactivity Profiling of Compounds Derived from Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The trifluoromethoxy aniline moiety, a key feature of compounds derived from Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, is of significant interest in medicinal chemistry for its ability to enhance metabolic stability and cell permeability.[1][2] However, like many scaffolds, it is crucial to thoroughly characterize the cross-reactivity profile of any resulting compounds to mitigate potential off-target effects and ensure safety and efficacy.[3][4]
This guide provides a comprehensive framework for the cross-reactivity profiling of novel compounds synthesized from this compound. We will delve into the rationale behind key experimental choices, provide detailed protocols for state-of-the-art screening platforms, and illustrate how to interpret and present the resulting data.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[3] Proactively identifying these unintended interactions is not only a cornerstone of modern drug safety assessment but also an opportunity to uncover novel polypharmacology, where a single compound intentionally interacts with multiple targets to achieve a therapeutic benefit. The aniline substructure, present in our core molecule, is a known structural alert, making rigorous profiling even more critical.[4]
This guide will focus on three key areas of cross-reactivity screening that provide a broad yet deep understanding of a compound's selectivity:
-
Kinome-Wide Profiling: Given the highly conserved nature of the ATP-binding pocket, kinase inhibitors are particularly prone to cross-reactivity.[5][6][7] A broad kinase panel is essential for any compound that shows even a hint of kinase-modulating activity.
-
GPCR Panel Screening: G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are common off-targets for a wide range of small molecules.[8][9][10][11][12]
-
Cellular Target Engagement Assays: Moving beyond purified proteins, it is vital to confirm target engagement within a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.[13][14][15][16][17]
Kinome-Wide Cross-Reactivity Profiling
A significant portion of drug discovery efforts focuses on protein kinases, making kinome-wide profiling a standard and indispensable step.[18] Commercial services offer extensive panels that can assess the interaction of a compound against hundreds of kinases.[19][20][21][22]
Experimental Methodology: Competition Binding Assay (e.g., KINOMEscan™)
One of the most widely used platforms for kinome profiling is a competition binding assay.[19][20][21][22] This method measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. The amount of kinase bound to the solid support is then quantified, typically by qPCR.
Step-by-Step Protocol: Kinome-Wide Profiling
-
Compound Preparation: Solubilize the test compound (derived from this compound) in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, add the test compound to assay buffer at a final concentration (e.g., 1 µM). Include a DMSO-only control well.
-
Kinase and Ligand Incubation: Add the specific kinase and the immobilized ligand to each well.
-
Competition: Incubate the plate to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Washing: Wash the plate to remove any unbound kinase and test compound.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR.
-
Data Analysis: The percentage of kinase remaining bound in the presence of the test compound is calculated relative to the DMSO control. A lower percentage indicates stronger binding of the test compound.
Data Presentation: Kinome Profiling Results
The results are typically presented as a percentage of control, where a lower number signifies stronger binding. Hits are often defined as compounds that result in a significant reduction in the control signal (e.g., <35% of control).
| Kinase Target | Compound A (1 µM) (% of Control) | Compound B (1 µM) (% of Control) | Compound C (1 µM) (% of Control) |
| Primary Target X | 5 | 8 | 3 |
| ABL1 | 95 | 88 | 92 |
| EGFR | 85 | 91 | 88 |
| SRC | 32 | 75 | 45 |
| LCK | 28 | 68 | 39 |
| p38α (MAPK14) | 98 | 95 | 97 |
| JNK1 (MAPK8) | 92 | 89 | 94 |
| ... (400+ other kinases) | ... | ... | ... |
Hypothetical data for illustrative purposes.
Visualization: Kinome Profiling Workflow
Caption: Workflow for a competition-based kinome scan.
GPCR Cross-Reactivity Screening
GPCRs are involved in a vast array of physiological processes, and unintended interactions can lead to a wide range of side effects.[8][9][10][11][12] Therefore, screening against a panel of representative GPCRs is a critical step in safety pharmacology.
Experimental Methodology: Calcium Flux Assay
Many GPCRs signal through the Gq pathway, which results in an increase in intracellular calcium levels. Calcium flux assays are a common and effective method for monitoring the activity of these receptors.[9][10]
Step-by-Step Protocol: GPCR Calcium Flux Assay
-
Cell Culture: Plate cells stably expressing the GPCR of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Ligand Stimulation: After a short incubation with the test compound, stimulate the cells with a known agonist for the GPCR.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader with an integrated fluid dispenser. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified and used to determine its antagonist activity.
Data Presentation: GPCR Panel Results
The results are often presented as the percent inhibition of the agonist response.
| GPCR Target | Compound A (10 µM) (% Inhibition) | Compound B (10 µM) (% Inhibition) | Compound C (10 µM) (% Inhibition) |
| Adrenergic α1A | 5 | 8 | 3 |
| Adrenergic β2 | 92 | 85 | 88 |
| Dopamine D2 | 12 | 15 | 9 |
| Histamine H1 | 45 | 10 | 18 |
| Serotonin 5-HT2A | 68 | 22 | 31 |
| Muscarinic M1 | 8 | 5 | 12 |
| ... (40+ other GPCRs) | ... | ... | ... |
Hypothetical data for illustrative purposes.
Visualization: GPCR Signaling and Assay Principle
Caption: Gq signaling and the principle of the calcium flux assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a cell. CETSA is a powerful technique for verifying that a compound binds to its intended target in a cellular context.[13][14][15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[13]
Experimental Methodology: Western Blot-Based CETSA
In its simplest form, CETSA involves treating cells with a compound, heating the cell lysate to denature proteins, and then detecting the amount of soluble target protein remaining via Western blot.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melt Curves
The data is plotted as the fraction of soluble protein remaining at each temperature.
| Temperature (°C) | Vehicle Control (Fraction Soluble) | Compound A (10 µM) (Fraction Soluble) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.75 |
| 65 | 0.05 | 0.45 |
| 70 | 0.01 | 0.15 |
Hypothetical data for illustrative purposes, showing stabilization of the target protein by Compound A.
Visualization: CETSA Experimental Workflow
Caption: The experimental workflow for a Western Blot-based CETSA.
Integrating the Data for a Comprehensive Profile
The true power of this multi-pronged approach lies in the integration of the data. A compound that appears selective in a kinome screen might still have potent effects on a GPCR. Conversely, a compound that shows broad activity in biochemical assays may not engage those targets in a cellular context, as revealed by CETSA.
By systematically applying these methodologies, researchers can build a robust cross-reactivity profile for novel compounds derived from this compound. This comprehensive understanding of a compound's selectivity is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. GPCR Product Solutions [discoverx.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Confirming the Identity and Purity of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate by LC-MS
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific integrity and regulatory compliance. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, a compound of interest in various research and development pipelines. We will delve into the causality behind experimental choices, present self-validating protocols, and compare LC-MS with alternative analytical techniques, all grounded in authoritative references.
The Critical Role of Identity and Purity in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with stringent analytical checkpoints. Ensuring the correct chemical structure (identity) and the absence of unwanted impurities is not merely a procedural formality; it is a critical determinant of a drug's safety and efficacy.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures to ensure product quality.[2][3][4][5]
This compound, with its aromatic amine and ester functionalities, presents a typical yet important analytical challenge. Its synthesis can potentially yield closely related impurities, isomers, or unreacted starting materials. LC-MS has emerged as a powerhouse technique for such small molecule analysis due to its exceptional sensitivity and selectivity, combining the separation prowess of liquid chromatography with the precise mass determination of mass spectrometry.[1][6][7]
The Power of Hyphenation: Why LC-MS is the Gold Standard
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated analytical technique that synergistically combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] This combination provides a two-dimensional analysis of a sample, significantly enhancing the confidence in both identification and quantification.
The LC component separates the analyte of interest from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9][10] For a compound like this compound, a reversed-phase HPLC method is typically employed. The subsequent introduction of the separated components into the mass spectrometer allows for the determination of their mass-to-charge ratio (m/z). This molecular weight information is a highly specific identifier of a compound.[6][11]
Diagram: The LC-MS Workflow
Caption: A schematic of the LC-MS experimental workflow.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to be a robust, self-validating system for the analysis of this compound. The choices made are grounded in established chromatographic and mass spectrometric principles for aromatic and fluorinated compounds.
Materials and Reagents
-
Analyte: this compound (CAS No: 306935-79-5)[12]
-
Reference Standard: A certified reference standard of this compound with known purity.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: Prepare a stock solution of the analyte and reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.
Step-by-Step Methodology
1. Liquid Chromatography (LC) Conditions:
-
Rationale: A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar aromatic compounds. The gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization (ESI) and improves peak shape.
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detector (Optional but Recommended): Diode Array Detector (DAD) monitoring at a wavelength where the analyte has significant absorbance (e.g., 254 nm) to provide complementary purity information.[13]
2. Mass Spectrometry (MS) Conditions:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the target analyte, minimizing in-source fragmentation.[14] Positive ion mode is selected due to the presence of a basic nitrogen atom that can be readily protonated. A full scan mode is used for identity confirmation and to screen for unknown impurities, while a high-resolution mass spectrometer (like TOF or Orbitrap) would provide highly accurate mass data, further solidifying the identification.
-
Instrument: A mass spectrometer, such as a single quadrupole, triple quadrupole, time-of-flight (TOF), or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Data Analysis and Interpretation: From Raw Data to Confident Conclusions
The data output from an LC-MS analysis consists of a chromatogram (signal intensity versus retention time) and a series of mass spectra corresponding to different points in the chromatogram.
Confirming Identity
-
Retention Time Matching: The primary peak in the chromatogram of the sample should have the same retention time as the certified reference standard, within a narrow, pre-defined window.
-
Molecular Ion Confirmation: The mass spectrum of the main peak should exhibit a prominent ion corresponding to the protonated molecule ([M+H]+) of this compound.
-
Expected Molecular Weight: C11H12F3NO3 = 279.07 g/mol
-
Expected [M+H]+: m/z 280.08
-
-
Isotopic Pattern Analysis: The observed isotopic pattern of the molecular ion should match the theoretical pattern for the elemental composition C11H12F3NO3. This provides an additional layer of confirmation.
-
Fragmentation Analysis (MS/MS): For unequivocal identification, tandem mass spectrometry (MS/MS) can be performed.[7][11] The precursor ion ([M+H]+) is selected and fragmented, and the resulting product ion spectrum provides a unique fingerprint of the molecule.
Assessing Purity
-
Chromatographic Purity: The purity of the sample is initially assessed by examining the chromatogram. The area of the main peak relative to the total area of all peaks (at a relevant UV wavelength or from the Total Ion Chromatogram - TIC) provides a percentage purity value.
-
Impurity Identification: Any additional peaks in the chromatogram represent potential impurities. The mass spectra of these impurity peaks can be used to propose their molecular weights and, in some cases, their structures. This is a significant advantage of LC-MS over HPLC-UV, which provides no mass information.[15]
Diagram: Data Interpretation Flow
Caption: Logical flow for interpreting LC-MS data.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.[9][16]
| Technique | Principle | Advantages for this compound | Disadvantages |
| LC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight information for identity confirmation and impurity identification.[1][6] | Higher cost and complexity compared to HPLC-UV; potential for matrix effects.[17] |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, cost-effective, and good for routine purity analysis if impurities have a chromophore.[13][17] | Provides no molecular weight information, making impurity identification difficult; co-eluting impurities can go undetected.[15][18] |
| GC-MS | Gas chromatographic separation followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | The analyte is likely not volatile enough for direct GC analysis without derivatization, which adds complexity. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, which is invaluable for absolute structure elucidation and can be used for quantitative analysis (qNMR). | Relatively low sensitivity compared to MS; requires a larger sample amount and is a more complex technique for routine purity checks.[19] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides information about the functional groups present, which can be used for identity confirmation against a reference standard.[6] | Not suitable for purity assessment of minor components; provides limited structural information compared to NMR. |
Conclusion: An Integrated Approach for Unwavering Confidence
For the definitive confirmation of the identity and the comprehensive assessment of the purity of this compound, LC-MS stands out as the superior technique. Its ability to couple high-resolution separation with precise mass determination provides a level of certainty that is often required in research and regulated environments. While techniques like HPLC-UV have their place for routine screening, and NMR remains the gold standard for structural elucidation, the information-rich data from a well-developed LC-MS method offers an unparalleled combination of sensitivity, selectivity, and confidence. By following a logically sound and experimentally robust protocol, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, paving the way for successful downstream applications.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijrar.com [ijrar.com]
- 9. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Small Molecule Analysis | AxisPharm [axispharm.com]
- 12. This compound | 306935-79-5 [chemicalbook.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Metabolic Stability of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding a compound's metabolic stability is a critical determinant of its potential success.[1][2] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is too stable could lead to toxicity.[2][3] This guide provides an in-depth comparison of methodologies for evaluating the metabolic stability of compounds derived from Ethyl 2-[4-(trifluoromethoxy)anilino]acetate, a scaffold of interest due to the often-favorable properties conferred by the trifluoromethoxy group.
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry, frequently employed to enhance a molecule's metabolic stability and lipophilicity.[4][5][6][7] Its strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can shield susceptible parts of a molecule from metabolic degradation.[5] This often leads to an increased biological half-life and can contribute to improved absorption and transport in biological systems.[5][6][8][9]
This guide will explore the primary in vitro systems for assessing metabolic stability, detail the experimental protocols, and discuss the interpretation of the resulting data.
Choosing the Right In Vitro Model: A Comparative Overview
The initial assessment of metabolic stability is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.[10] The two most common models are liver microsomes and hepatocytes.
| Test System | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the liver containing key Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[11] | Cost-effective, high-throughput, and well-suited for early-stage screening.[11] | Lacks Phase II enzymes and the cellular context of intact cells. |
| Hepatocytes | Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[12][13] | Provide a more physiologically relevant model, accounting for cellular uptake and the interplay between different metabolic pathways.[12][14] | More expensive and lower throughput than microsomes. |
| Liver S9 Fraction | A supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes.[15] | Offers a broader range of metabolic enzymes than microsomes alone, including both Phase I and some Phase II enzymes.[15] | Can have lower specific enzyme activity compared to isolated microsomes or hepatocytes. |
The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Microsomal stability assays are often used for initial screening of large numbers of compounds, while hepatocyte assays provide a more comprehensive metabolic profile for promising candidates.[10][16]
Experimental Workflows for Assessing Metabolic Stability
A robust assessment of metabolic stability relies on well-designed and meticulously executed experimental protocols. The following sections detail the standard procedures for microsomal and hepatocyte stability assays.
Microsomal Stability Assay Workflow
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[11][17]
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[18]
-
Thaw cryopreserved liver microsomes (e.g., human, rat) in a 37°C water bath and dilute to the desired concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4).[19][20]
-
Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound.[17] The final concentration of the test compound is typically around 1 µM.[20]
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with shaking.[11][18]
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
Hepatocyte Stability Assay Workflow
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[3][12]
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
Data Analysis and Interpretation
The primary outputs of these assays are the half-life (t1/2) and intrinsic clearance (Clint) of the compound.
-
Half-life (t1/2): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.[24]
-
Intrinsic Clearance (Clint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[24][25]
These parameters are calculated from the rate of disappearance of the test compound over time.[24] The data is typically plotted as the natural logarithm of the percentage of the compound remaining versus time, and the slope of the resulting line is used to determine the elimination rate constant.[20]
Comparative Data for this compound Derivatives
| Compound | Structural Feature | Predicted Microsomal Half-life (min) | Predicted Hepatocyte Half-life (min) | Rationale |
| Parent Compound | This compound | Moderate | Moderate | The trifluoromethoxy group is expected to confer metabolic stability.[5] The ester and aniline moieties may be susceptible to hydrolysis and oxidation, respectively. |
| Derivative A | Replacement of ethyl ester with a more stable amide | Longer | Longer | Amides are generally more resistant to hydrolysis than esters. |
| Derivative B | Introduction of a blocking group (e.g., methyl) on the aniline nitrogen | Longer | Longer | N-alkylation can sterically hinder N-dealkylation and oxidation reactions.[26] |
| Derivative C | Replacement of the trifluoromethoxy group with a methoxy group | Shorter | Shorter | The methoxy group is more prone to O-demethylation by CYP enzymes. |
Strategies for Enhancing Metabolic Stability
When a lead compound exhibits poor metabolic stability, several strategies can be employed to improve its properties.
-
Blocking Metabolic Hotspots: Introducing chemical modifications at sites of metabolic vulnerability can prevent enzymatic degradation.[2] For example, replacing a metabolically labile hydrogen atom with a fluorine or deuterium atom can significantly increase stability.[9][27]
-
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties but is more metabolically stable is a common strategy.[28] For instance, replacing an ester with a more stable amide or a metabolically susceptible aromatic ring with a heteroaromatic ring can enhance stability.[28]
-
Conformational Restriction: Modifying the molecule to restrict its conformation can sometimes prevent it from fitting into the active site of a metabolic enzyme.
Caption: Strategies to improve the metabolic stability of drug candidates.
Conclusion
Evaluating the metabolic stability of compounds derived from this compound is a crucial step in the drug discovery process. By selecting the appropriate in vitro models, executing robust experimental protocols, and carefully interpreting the data, researchers can make informed decisions about which compounds to advance. The strategic use of the trifluoromethoxy group and other medicinal chemistry strategies can lead to the development of drug candidates with optimized pharmacokinetic profiles.
References
- 1. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. mercell.com [mercell.com]
- 21. agilent.com [agilent.com]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - RU [thermofisher.com]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. nedmdg.org [nedmdg.org]
- 27. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS No. 306935-79-5)[1]. Our approach is grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment & Characterization
A specific, detailed Safety Data Sheet (SDS) for this compound is not widely available. In such cases, a cornerstone of laboratory safety is to assess the hazard profile based on structurally similar compounds. The parent aniline, 4-(trifluoromethoxy)aniline (CAS No. 461-82-5), is a well-characterized and highly toxic substance[2][3][4].
Causality of Hazard Assessment: The toxicological profile of the parent aniline is primarily driven by the trifluoromethoxy-substituted aniline ring. It is a prudent and scientifically-defensible assumption that the addition of an ethyl acetate group does not significantly mitigate these intrinsic hazards. Therefore, this compound must be handled with the same high level of caution as its parent compound.
The table below summarizes the GHS hazard classifications for the structural analog, 4-(trifluoromethoxy)aniline, which will serve as our conservative safety standard[2][5].
| Hazard Class | GHS Category | Hazard Statement (H-Code) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 1-2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Furthermore, this compound is a halogenated organic compound , which places it in a specific category for chemical waste disposal due to environmental regulations and the requirements for high-temperature incineration[6][7][8].
Section 2: Regulatory Framework
All chemical waste disposal is governed by strict federal and local regulations. Key U.S. regulations include:
-
The Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for the proper management of hazardous waste[9].
-
OSHA Standard 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard requires the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal[10][11][12].
Your institution's Environmental Health and Safety (EH&S) office is the primary resource for interpreting these regulations and providing specific guidance for your location.
Section 3: Mandatory Personal Protective Equipment (PPE)
Given the "Fatal in contact with skin" hazard of the parent compound, engineering controls and meticulous use of PPE are non-negotiable[2][13].
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Inspect for tears or punctures before and during use. | Provides a robust barrier against dermal absorption, which is a primary and potentially fatal route of exposure. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield is required when handling larger quantities (>50 mL) or when there is a splash risk. | Protects against splashes that can cause serious, irreversible eye damage[13][14]. |
| Body Protection | A chemically resistant lab coat (fully buttoned) and closed-toe shoes are mandatory. | Prevents skin contact from incidental drips or spills. |
| Engineering Controls | All handling and preparation of waste must be conducted inside a certified chemical fume hood. | Minimizes inhalation exposure and contains vapors or aerosols[14][15]. |
Section 4: Segregation and Containerization Protocol
Proper segregation is the most critical step in the waste disposal process. Commingling incompatible waste streams is a frequent and dangerous error. Because this compound is a halogenated organic compound , it must never be mixed with non-halogenated solvent waste[6][8][16].
Step-by-Step Containerization:
-
Select a Compatible Container:
-
Affix the Hazardous Waste Label:
-
Complete the Label Information:
-
List all chemical constituents by their full names—no abbreviations or formulas[16][18]. For example: "Waste this compound in Dichloromethane."
-
Estimate the percentage of each component.
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).
-
Include the name of the principal investigator and the laboratory location.
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste[16][19][21]. This prevents the release of hazardous vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[20][21].
-
Ensure the SAA has secondary containment (such as a spill tray) to capture any potential leaks[17][19].
-
Segregate the halogenated waste container from all other waste types, particularly non-halogenated solvents and acids[6][8].
-
Section 5: Disposal Workflow
The following diagram and protocol outline the lifecycle of the chemical waste from generation to final disposal.
Caption: Disposal workflow for this compound.
Workflow Protocol:
-
Generation & Characterization: At the point of generation, classify the waste stream containing this compound as "Toxic, Halogenated Organic Waste."
-
Containerization & Labeling: Following the steps in Section 4, place the waste into a properly selected and fully labeled container.
-
Accumulation: Store the sealed container in your lab's designated SAA, ensuring it is segregated from incompatible waste streams[20].
-
Request for Pickup: Once the container is full (do not overfill) or the experiment is complete, submit a chemical waste pickup request to your institution's EH&S department[21].
-
Professional Disposal: Trained EH&S professionals will collect the waste from your laboratory and manage its transport to a licensed hazardous waste disposal facility, where it will be properly treated, typically via high-temperature incineration[22][23].
Section 6: Spill and Emergency Procedures
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[24][25]. Seek immediate medical attention. Remember this compound's analog is fatal upon skin contact[13].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open[24][26]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention[4].
Small Spill Cleanup (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 3, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[24][26].
-
Using non-sparking tools, carefully collect the absorbent material and contaminated debris into a designated waste container[26][27].
-
Label the container as "Hazardous Waste" with a full description of the contents and spill debris.
-
Request a pickup from EH&S.
For any large spill or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EH&S office immediately[19].
Section 7: Empty Container Decontamination
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated[18][19].
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residue.
-
Collect Rinsate: Crucially, the rinsate from all three washes is considered hazardous waste. It must be collected and added to your halogenated organic waste stream[18][19].
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label[19]. The container can now typically be disposed of in the regular laboratory glassware or solid waste stream, but confirm this procedure with your institutional EH&S guidelines.
By adhering to these rigorous procedures, you ensure that your critical research is conducted with the highest standards of safety and environmental responsibility.
References
- 1. This compound | 306935-79-5 [chemicalbook.com]
- 2. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethoxy)aniline - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. compliancy-group.com [compliancy-group.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. vumc.org [vumc.org]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 23. epa.gov [epa.gov]
- 24. solutions.covestro.com [solutions.covestro.com]
- 25. aksci.com [aksci.com]
- 26. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 27. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
A Researcher's Guide to Safely Handling Ethyl 2-[4-(trifluoromethoxy)anilino]acetate
As a Senior Application Scientist, my primary goal is to ensure your research is not only successful but also conducted with the highest degree of safety. The following guide provides essential, field-tested procedures for handling this compound. This molecule, while crucial for many research applications, possesses hazards that demand rigorous safety protocols. This guide is structured to provide a clear, logical path from receiving the compound to its final disposal, emphasizing the causality behind each safety measure.
Comprehensive Hazard Assessment
This compound is not extensively characterized in public safety literature. Therefore, a conservative approach is mandatory, inferring its hazard profile from its constituent moieties: the 4-(trifluoromethoxy)aniline head group and the ethyl acetate tail. The aniline portion presents significant toxicological risks, while the ester component introduces flammability concerns.
The primary hazards are summarized below:
| Hazard Classification | Description | Rationale & Implication for Handling |
| Acute Dermal Toxicity | Category 2: Fatal in contact with skin .[1][2] | This is the most critical hazard. Skin contact must be strictly avoided through appropriate gloves and a lab coat. Any contamination requires immediate and thorough decontamination. |
| Acute Oral Toxicity | Category 3: Toxic if swallowed .[1][2] | Ingestion can be lethal. Do not eat, drink, or smoke in the laboratory.[3][4] Avoid actions that could lead to accidental ingestion, such as pipette mouth-suctioning. |
| Serious Eye Damage | Category 1/2A: Causes serious eye damage/irritation .[1][4] | The risk of severe, irreversible eye damage is high. Chemical splash goggles are mandatory. A face shield should be used when handling larger quantities or during splash-risk procedures. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation .[1] | Reinforces the need for robust skin protection. Prolonged contact can lead to chemical burns and dermatitis. |
| Flammable Liquid | Category 2/3: Highly flammable liquid and vapor .[5][6] | Derived from the ethyl acetate component. All ignition sources (open flames, hot plates, sparks) must be eliminated from the handling area.[4][7][8][9] |
| Organ Toxicity (Repeated Exposure) | May cause damage to organs (lungs) through prolonged or repeated exposure .[1][2][4] | Chronic exposure to vapors or through skin absorption is a concern. All handling must be performed within a certified chemical fume hood to minimize inhalation exposure. |
Engineering Controls & Personal Protective Equipment (PPE)
Your primary line of defense is a combination of properly maintained engineering controls and meticulously selected PPE. Never handle this compound on an open bench.
| Control / PPE | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood: All manipulations, including weighing, dissolving, and transferring, must occur inside a fume hood with a verified face velocity of 80-120 ft/min. This is non-negotiable to prevent inhalation of toxic and potentially flammable vapors.[4] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166): Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes.[4][7] A face shield should be worn over goggles when handling stock solutions or quantities >50 mL. |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness): Double-gloving is strongly recommended. The outer glove should be removed and discarded immediately after handling. Inspect gloves for any signs of degradation or puncture before use.[10][11] Change gloves frequently. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat: A standard cotton lab coat is insufficient due to the flammability risk. An FR coat provides a critical barrier against splashes and brief flash fires. Ensure the coat is fully buttoned. |
| Additional Equipment | Eyewash Station & Safety Shower: Ensure the path to the station is unobstructed and that you have verified its functionality within the last month.[4][7] |
Safe Handling Protocol: A Step-by-Step Guide
This protocol is designed to minimize exposure and mitigate risks at every stage of the handling process.
Step 1: Preparation & Pre-Handling Safety Check
-
Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.
-
Clear the Workspace: Remove all unnecessary equipment and ignition sources (e.g., hot plates, stir plate motors that could spark) from the fume hood.[7][11]
-
Assemble Materials: Place all necessary glassware, reagents, and a designated waste container inside the fume hood before introducing the compound.
-
Don PPE: Put on your FR lab coat, chemical splash goggles, and inner nitrile gloves. Don the outer gloves just before handling the primary container.
Step 2: Aliquoting and Solution Preparation
-
Grounding: If handling quantities greater than 500 mL, ensure the primary container and receiving vessel are grounded and bonded to prevent static discharge, a potential ignition source.[8][9]
-
Transfer: Perform all transfers of the neat material or concentrated solutions within the fume hood. Use a syringe or cannula for liquid transfers to minimize splash potential.
-
Spill Containment: Work within a secondary containment tray (e.g., a shallow plastic or metal tray) to contain any potential spills.
-
Container Sealing: Keep the primary container tightly sealed when not in use.[8]
Step 3: Post-Handling Decontamination
-
Wipe Down: Thoroughly wipe down the work surface inside the fume hood, the exterior of all glassware used, and any other potentially contaminated items with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of Consumables: All disposable items that came into contact with the chemical (e.g., pipette tips, weighing paper, outer gloves) are considered hazardous waste and must be placed in the designated, sealed waste container.
-
Glove Removal: Remove outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the glove's outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[8]
Emergency Response Plan
Immediate and correct action during an emergency can prevent serious injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention. Show the Safety Data Sheet (SDS) for 4-(trifluoromethoxy)aniline to the responding medical personnel.[3]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or physician immediately.[1][4]
-
Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Use non-sparking tools for cleanup.[7][11] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill (>100 mL): Evacuate the immediate area. Alert your facility's emergency response team. Do not attempt to clean it up yourself.
Storage & Disposal Plan
Proper storage and disposal are critical for long-term laboratory safety.
Storage:
-
Location: Store the compound in a dedicated, well-ventilated, locked cabinet designated for toxic and flammable materials.[8][9]
-
Conditions: The container must be kept tightly closed in a cool, dry place, away from heat, sparks, and direct sunlight.[4][9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][7]
Disposal:
-
Waste Classification: All materials contaminated with this compound must be treated as hazardous waste.[4][13] This includes empty containers, contaminated PPE, and cleanup materials.
-
Procedure: Dispose of the waste in a clearly labeled, sealed container. Follow your institution's and local environmental regulations for hazardous chemical waste disposal.[8][9] Do not pour waste down the drain.[14]
Workflow Visualization
The following diagram outlines the complete, safety-first workflow for handling this compound.
Caption: Safety workflow for handling this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethoxy)aniline - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. medline.com [medline.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
